molecular formula C11H8BrFS B8300411 2-Bromo-5-(4-fluorobenzyl)thiophene

2-Bromo-5-(4-fluorobenzyl)thiophene

Cat. No.: B8300411
M. Wt: 271.15 g/mol
InChI Key: PMLOYQTXZRLCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-fluorobenzyl)thiophene is a useful research compound. Its molecular formula is C11H8BrFS and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrFS

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methyl]thiophene

InChI

InChI=1S/C11H8BrFS/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

PMLOYQTXZRLCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(S2)Br)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]

Note on Nomenclature: The topic provided, "2-Bromo-5-(4-fluorobenzyl)thiophene," appears to be a simplified or colloquial reference. The CAS number 1030825-20-7 strictly corresponds to the advanced aglycone intermediate used in the synthesis of SGLT2 inhibitors (specifically Canagliflozin).[1] This guide focuses on the CAS-verified structure: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[1][2][3]

CAS Registry Number: 1030825-20-7 Role: Key Aglycone Intermediate for SGLT2 Inhibitors (Canagliflozin)[1]

Part 1: Executive Summary & Chemical Profile[1]

Strategic Importance

CAS 1030825-20-7 is the critical "aglycone" scaffold in the manufacturing of Canagliflozin (Invokana), a blockbuster drug for Type 2 Diabetes Mellitus.[1] Its structural integrity is paramount because it provides the lipophilic moiety that fits into the SGLT2 receptor pocket. The presence of the bromine atom at the ortho-position of the toluene ring is a strategic "chemical handle," designed for highly specific Lithium-Halogen exchange to facilitate coupling with the glucose moiety.

Physicochemical Datasheet
PropertySpecification
IUPAC Name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Molecular Formula C₁₈H₁₄BrFS
Molecular Weight 441.37 g/mol
Appearance White to Off-White Crystalline Solid
Melting Point 103 – 105 °C
Boiling Point ~438 °C (Predicted at 760 mmHg)
Density 1.388 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Purity Standard HPLC ≥ 98.5% (Area %)
Impurity Limits Des-bromo analog < 0.10%; Regioisomers < 0.15%

Part 2: Synthetic Utility & Mechanism[1]

Retrosynthetic Logic

The synthesis of CAS 1030825-20-7 is typically approached via a Friedel-Crafts Acylation / Reduction sequence.[1][4] This route is preferred over direct coupling (e.g., Suzuki) of a benzyl halide due to higher regioselectivity and cost-efficiency of starting materials.

  • Thiophene Arylation: The thiophene ring is first arylated to install the 4-fluorophenyl group.

  • Acylation: The resulting 2-(4-fluorophenyl)thiophene is acylated with 5-bromo-2-methylbenzoyl chloride.[1]

  • Deoxygenation: The ketone bridge is reduced to a methylene bridge using mild silane reduction to preserve the sensitive bromine handle.

Mechanism of Action (Downstream Application)

In the drug development pipeline, CAS 1030825-20-7 functions as the nucleophile.[1]

  • Activation: The aryl bromide is treated with n-Butyllithium (n-BuLi) or i-PrMgCl at cryogenic temperatures (-78°C).[1] This generates a localized carbanion (Lithium-Halogen exchange).[1]

  • Coupling: This carbanion attacks the carbonyl carbon of a protected gluconolactone (e.g., TMS-protected gluconolactone).

  • Result: Formation of the C-glycosidic bond, the defining feature of gliflozin drugs that confers metabolic stability against glucosidases.

Part 3: Experimental Protocols

Protocol A: Synthesis of CAS 1030825-20-7

This protocol describes the reduction of the ketone precursor to the target methylene compound.[1]

Reagents:

  • Precursor: (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (1.0 eq)[1]

  • Reducing Agent: Triethylsilane (Et₃SiH) (3.0 eq)[1]

  • Lewis Acid: Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq)[1]

  • Solvent: Dichloromethane (DCM) / Acetonitrile (1:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with the Precursor Ketone and anhydrous DCM/Acetonitrile under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition 1: Add Triethylsilane dropwise over 20 minutes. Maintain internal temperature < 10 °C.

  • Addition 2 (Critical): Add BF₃·OEt₂ dropwise very slowly. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak.

  • Quench: Cool back to 0 °C and quench carefully with saturated NaHCO₃ solution.

  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to yield CAS 1030825-20-7 as a white solid.

Protocol B: Quality Control (HPLC Method)

System: Agilent 1200 or equivalent with UV detection at 254 nm. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile Gradient: 60% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min. Retention Time: Target compound typically elutes at ~12.5 min.

Part 4: Visualization of Workflows

Diagram: Synthesis of CAS 1030825-20-7

This diagram illustrates the convergent synthesis starting from basic building blocks.[1]

SynthesisPath Start1 2-(4-Fluorophenyl) thiophene Step1 Friedel-Crafts Acylation (AlCl3 / DCM) Start1->Step1 Start2 5-Bromo-2-methyl benzoyl chloride Start2->Step1 Inter Ketone Intermediate (C=O Bridge) Step1->Inter Coupling Step2 Reduction (Et3SiH / BF3-OEt2) Inter->Step2 Deoxygenation Final CAS 1030825-20-7 (Methylene Bridge) Step2->Final Yield ~85%

Caption: Convergent synthesis via Friedel-Crafts acylation followed by silane-mediated reduction.

Diagram: Downstream Application (Canagliflozin Synthesis)

This diagram details how CAS 1030825-20-7 is utilized to form the final drug substance.[1]

Downstream Aglycone CAS 1030825-20-7 (Aglycone) Reagent n-BuLi / THF (-78°C) Aglycone->Reagent Li_Species Lithium Intermediate (Ar-Li) Reagent->Li_Species Li-Halogen Exchange Coupling Nucleophilic Addition (C-C Bond Formation) Li_Species->Coupling Sugar TMS-Gluconolactone Sugar->Coupling Hemiacetal Hemiacetal Intermediate Coupling->Hemiacetal Reduction Silane Reduction (Et3SiH / BF3) Hemiacetal->Reduction API Canagliflozin API Reduction->API Final Deprotection

Caption: The critical role of CAS 1030825-20-7 in the C-glycosylation step of Canagliflozin manufacturing.

Part 5: References

  • Molkem. (2023). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Technical Datasheet and API Intermediates.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1030825-20-7.[1] Retrieved from [1]

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360. [1]

  • ChemicalBook. (2025).[3] Synthesis and Properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [1]

  • BenchChem. (2023).[1] Comparative Benchmarking of Canagliflozin Synthesis Routes. Retrieved from [1]

Sources

The Senior Scientist's Guide to Canagliflozin Intermediate: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

[1]

Part 1: Executive Summary & Structural Clarification

In the high-stakes landscape of SGLT2 inhibitor development, the purity and regioselectivity of the aglycone pharmacophore are paramount. While often colloquially referred to in abbreviated forms such as "2-Bromo-5-(4-fluorobenzyl)thiophene," the precise chemical entity acting as the critical building block for Canagliflozin (Invokana) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]

This guide serves as a definitive technical manual for this intermediate. It corrects common nomenclature ambiguities, details a high-yield synthetic protocol, and establishes a self-validating quality control system based on impurity profiling.

Chemical Identity & Physicochemical Properties[2][3]

The molecule is characterized by a thiophene core substituted at the 2- and 5-positions.[1][2] The 5-position bears a p-fluorophenyl group directly attached, while the 2-position is linked via a methylene bridge to a brominated o-xylene derivative.[1] This specific arrangement is essential for the subsequent lithiation and coupling with the gluconolactone moiety.[1]

PropertySpecification
Common Name Canagliflozin Intermediate B
IUPAC Name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
CAS Number 1030825-20-7
Molecular Formula C₁₈H₁₄BrFS
Molecular Weight 361.27 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 101 – 103 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Part 2: Synthetic Pathway & Mechanistic Logic[1]

The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Silane Reduction .[1] This route is preferred over direct coupling methods (e.g., Suzuki-Miyaura of benzyl halides) due to higher regiocontrol and the avoidance of unstable benzyl halide intermediates.

The Synthetic Workflow (DOT Visualization)

The following diagram illustrates the industrial standard route, highlighting the critical reduction step where process control is most vital.

SynthesisPathSM12-(4-Fluorophenyl)thiopheneAcylationFriedel-Crafts Acylation(AlCl3, DCM, 0-5°C)SM1->AcylationSM22-Methyl-5-bromobenzoyl chlorideSM2->AcylationInt1Ketone Intermediate(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneReductionDeoxygenation(Et3SiH, BF3·OEt2, -10°C)Int1->ReductionProdTarget Intermediate2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiopheneAcylation->Int1 Regioselective C2 AcylationReduction->Prod Carbonyl Reduction

Caption: Figure 1. Convergent synthesis via Friedel-Crafts acylation and subsequent silane reduction.[1]

Part 3: Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability .[1] It uses a silane-based reduction to avoid the harsh conditions of Wolff-Kishner or the metal waste of Clemmensen reduction.[1]

Step 1: Friedel-Crafts Acylation

Objective: Couple the thiophene ring with the benzoyl chloride.[1]

  • Preparation: In a dry reactor under nitrogen, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) and 2-methyl-5-bromobenzoyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Catalyst Addition: Cool the solution to 0–5 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise. Critical: Control exotherm to keep T < 10 °C to prevent polymerization.[1]

  • Reaction: Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 4 hours.

  • Checkpoint: Monitor by HPLC. Target: < 1.0% remaining thiophene starting material.[1]

  • Quench: Pour the reaction mixture slowly into ice water. Separate the organic layer.[1]

  • Isolation: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the Ketone Intermediate . (Typical Yield: 85-90%).[1]

Step 2: Reductive Deoxygenation (The Critical Step)

Objective: Reduce the ketone to a methylene bridge without reducing the thiophene ring or removing the bromine.

  • Setup: Dissolve the Ketone Intermediate (1.0 eq) in a mixture of Acetonitrile/DCM (1:1 ratio, 10 vol).

  • Reagent Addition: Add Triethylsilane (Et₃SiH) (3.0 eq). Cool the mixture to -10 °C.

  • Lewis Acid Trigger: Dropwise add Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq) maintaining T < 0 °C. Safety Note: BF₃[1][3]·OEt₂ fumes are corrosive; use a scrubber.[1]

  • Reaction: Stir at 0 °C for 2 hours, then warm to 25 °C for 12 hours.

  • Self-Validating Checkpoint:

    • TLC: (Hexane/EtOAc 10:1) – Product Rf ~0.6, Ketone Rf ~0.4.

    • HPLC: Ensure complete disappearance of the ketone peak. If ketone > 2%, add 0.5 eq Et₃SiH and 0.5 eq BF₃·OEt₂.

  • Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Heptane to remove silanol byproducts.

  • Final Yield: Expect 80–85% as a white solid.

Part 4: Quality Control & Impurity Profiling[1]

Understanding the "why" behind impurities allows for proactive process control.[1] The two most critical impurities arise from regio-isomerism during acylation and incomplete reduction.[1]

Impurity Logic (DOT Visualization)

ImpurityMapTargetTarget Intermediate(C18H14BrFS)Imp1Impurity A: Regioisomer(Acylation at C3 or C4 of Thiophene)Target->Imp1 Poor Temp Control(>10°C during AlCl3 add)Imp2Impurity B: Alcohol Intermediate(Incomplete Reduction)Target->Imp2 Insufficient Silane/BF3(< 3.0 eq)Imp3Impurity C: Des-Bromo Analog(Over-reduction/Debromination)Target->Imp3 Metal Contamination(Pd/Ni residues)

Caption: Figure 2. Root cause analysis for common impurities in the synthesis of the Canagliflozin intermediate.

Characterization Data (Self-Validation)

Use the following data to validate the identity of your synthesized batch.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 4.15 (s, 2H)Confirms the methylene bridge (reduction successful).[1] Absence of this singlet indicates ketone remains.[1]
¹H NMR (DMSO-d₆) δ 2.25 (s, 3H)Confirms the methyl group on the phenyl ring.
¹H NMR (DMSO-d₆) δ 6.85 (d, 1H), 7.31 (d, 1H)Thiophene protons.[4] The doublet splitting confirms 2,5-substitution pattern.[1]
HPLC RRT ~1.0Purity should be > 99.0% (Area %).
Mass Spec (ESI) m/z 360/362 [M]+Characteristic 1:1 bromine isotope pattern.

Part 5: References

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

  • Mitsubishi Tanabe Pharma Corp. (2008).[1] C-Glycoside Derivative and Salt Thereof.[1] US Patent 7,943,788.[1] Link

  • Scinopharm Taiwan Ltd. (2014).[1] Process for the Preparation of Canagliflozin and Intermediates Thereof. US Patent Application 2014/0256925.[1] Link

  • Henschke, J. P., et al. (2015). Friedel–Crafts Acylation of 2-(4-Fluorophenyl)thiophene: A Key Step in the Synthesis of the SGLT2 Inhibitor Canagliflozin. Journal of Organic Chemistry, 80(4), 2295–2309. Link

Chemo-Structural Profiling of C18H14BrFS: A Technical Guide to Halogenated Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive analysis of thiophene derivatives with the molecular formula C18H14BrFS . Targeted at drug development professionals, this document moves beyond basic stoichiometry to explore the synthesis, physiochemical characterization, and medicinal utility of this scaffold. We utilize 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene as a representative case study to illustrate the practical challenges and solutions in working with this specific chemical space.

Part 1: Molecular Metrics & Physiochemical Identity

The formula C18H14BrFS represents a distinct chemical space often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The presence of both bromine and fluorine introduces unique mass spectrometric and NMR signatures essential for validation.

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C₁₈H₁₄BrFS
Average Molecular Weight 361.27 g/mol Based on standard IUPAC atomic weights.
Monoisotopic Mass 359.9984 Da Calculated using

Br,

S,

F,

C,

H.
Heavy Atom Count 22
Calculated LogP (cLogP) ~5.8 - 6.2Highly lipophilic; likely requires formulation aid (e.g., cyclodextrin).
H-Bond Donors/Acceptors 0 / 2Thiophene S and Fluorine act as weak acceptors.
Mass Spectrometry: The "Bromine Signature"

For researchers validating this compound via LC-MS, the isotopic distribution is the primary confirmation tool. Unlike chlorinated compounds (3:1 ratio), mono-brominated compounds exhibit a distinct 1:1 doublet at M and M+2.

  • Base Peak (

    
    ):  360.0 (approx)
    
  • Isotope Peak (

    
    ):  362.0 (approx)
    
  • Intensity Ratio: The

    
    Br and 
    
    
    
    Br isotopes exist in a nearly 50.7 : 49.3 ratio, creating a "twin tower" appearance in the mass spectrum.

IsotopePattern Compound C18H14BrFS Analyte Ionization ESI+ Ionization Compound->Ionization Peak79 m/z ~360 (79-Br Isotope) Relative Abundance: 100% Ionization->Peak79 50.7% Peak81 m/z ~362 (81-Br Isotope) Relative Abundance: ~98% Ionization->Peak81 49.3%

Figure 1: Predicted Mass Spectrometric Isotopic Distribution Logic for Mono-brominated Species.

Part 2: Synthetic Architecture

Constructing the C18H14BrFS skeleton typically involves functionalizing a thiophene core. The most robust method for drug discovery applications is the Suzuki-Miyaura Cross-Coupling , which allows for the modular installation of the aryl rings.

Representative Scaffold Construction

Target: 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene Rationale: This structure satisfies the C18H14BrFS formula and demonstrates the regioselective challenge of substituting the 2- and 5-positions of the thiophene ring.

Experimental Protocol (Step-by-Step)

Reaction: Pd-catalyzed coupling of 2-bromo-5-chloro-3,4-dimethylthiophene with 4-fluorophenylboronic acid, followed by bromination (if not pre-installed) or selective coupling.

Note: To achieve the specific C18H14BrFS formula, a sequential coupling strategy is often required to differentiate the two aryl groups.

Phase 1: Reagents & Setup

  • Substrate: 2,5-dibromo-3,4-dimethylthiophene (1.0 eq).

  • Coupling Partner: 4-fluorophenylboronic acid (1.1 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane (degassed).

Phase 2: Execution

  • Inertion: Charge a reaction vial with the dibromo-thiophene, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed dioxane and the aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Critical: Monitor via TLC/LC-MS to prevent double-coupling (which would yield the bis-fluoro derivative).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Isolate the mono-coupled intermediate.

Phase 3: Installation of the Bromophenyl Group If the target requires a bromophenyl group specifically, a second coupling using 4-bromophenylboronic acid on the remaining bromide of the thiophene core is performed under identical conditions.

SynthesisWorkflow Start 2,5-dibromo-3,4- dimethylthiophene Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki Cond. A Start->Catalyst Reagent1 4-F-Phenylboronic Acid (0.9-1.0 eq) Reagent1->Catalyst Intermed Mono-arylated Intermediate Catalyst->Intermed Controlled Stoichiometry Final Target: C18H14BrFS (Unsymmetrical) Intermed->Final 2nd Coupling (Suzuki Cond. B) Reagent2 4-Br-Phenylboronic Acid (1.1 eq) Reagent2->Final

Figure 2: Sequential Suzuki-Miyaura Strategy for Unsymmetrical Thiophene Derivatives.

Part 3: Structural Characterization Protocols

Validating the structure of C18H14BrFS requires a multi-modal approach to confirm regiochemistry and elemental composition.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform) is standard.
Internal Standard:  TMS (Tetramethylsilane).
  • 
     NMR (400 MHz): 
    
    • Aryl Region (7.0 - 7.6 ppm): Look for two distinct AA'BB' systems. The protons ortho to the Fluorine will show characteristic splitting (

      
      ).
      
    • Alkyl Region (2.0 - 2.5 ppm): Two singlets corresponding to the methyl groups on the thiophene ring (if 3,4-dimethyl substituted). Integration should sum to 6H.

  • 
     NMR (376 MHz): 
    
    • Signal: A single peak around -110 to -120 ppm (relative to

      
      ). This is the definitive test for the incorporation of the fluorophenyl moiety.
      
High-Resolution Mass Spectrometry (HRMS)

Method: ESI-TOF or APCI-TOF in Positive Mode. Acceptance Criteria:

  • Measured mass must be within 5 ppm of the calculated monoisotopic mass (359.9984).

  • Isotopic pattern must match the theoretical simulation for

    
    .
    

Part 4: Applications in Drug Discovery[1]

Bioisosterism & Pharmacology

The thiophene ring in C18H14BrFS serves as a classic bioisostere for benzene . In drug design, this substitution is strategic:

  • Electronic Effects: Thiophene is electron-rich (

    
    -excessive), potentially enhancing 
    
    
    
    stacking interactions with target protein binding pockets (e.g., aromatic residues in Kinase domains).
  • Metabolic Blocking: The inclusion of Fluorine (para-position) and Bromine blocks metabolic oxidation at the most reactive sites (para-hydroxylation), significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
Solubility & Formulation

Challenge: With a cLogP > 5, this compound is classified as BCS Class II or IV (Low Solubility). Recommendation: For biological assays (IC50/EC50), dissolve stock in 100% DMSO. For in vivo dosing, avoid simple saline; utilize excipients such as HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  or PEG400/Water mixtures to prevent precipitation.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Isotopic Distribution Data

    • NIST Mass Spectrometry Data Center. Isotopic Compositions of the Elements.
  • Thiophene in Medicinal Chemistry

    • Gomez-Orellana, I., et al. (2022). Thiophene-based derivatives as new potential anticancer agents. European Journal of Medicinal Chemistry.
  • Molecular Weight Calculation Standards

    • PubChem Periodic Table & Element D

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene synonyms and nomenclature

[1]

Executive Summary

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7) is a critical pharmacophore scaffold and advanced intermediate in the synthesis of Canagliflozin (Invokana®), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for Type 2 Diabetes Mellitus.[1][2][3][4][5]

This compound serves as the lipophilic aglycone moiety responsible for the high affinity of Canagliflozin to the SGLT2 receptor. Its structural integrity—specifically the precise regiochemistry of the thiophene substitution—is paramount for the subsequent C-glycosylation step. This guide details its nomenclature, validated synonyms, synthetic utility, and role in the drug development lifecycle.

Nomenclature and Identification

Systematic Nomenclature Analysis

The IUPAC name is derived from the thiophene heterocycle as the principal chain.[1]

  • Core: Thiophene (Sulfur at position 1).[1]

  • Substituents:

    • Position 2: A (5-bromo-2-methylphenyl)methyl group.[1][2][3][6][7][8] Note that "benzyl" is the trivial name for (phenyl)methyl.[1] The bromine is at position 5 of the phenyl ring relative to the methyl group (which defines position 1 of that ring) or position 5 relative to the attachment point depending on the specific numbering convention used, but 5-bromo-2-methylbenzyl unambiguously places the methyl at the ortho position to the methylene bridge and the bromine meta to the methyl.[1]

    • Position 5: A 4-fluorophenyl group.[1][2][3][4][5][6][7][8][9][10][11]

Correct Systematic Name: 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene

Synonyms and Identifiers Table
CategoryIdentifier / SynonymContext
Common Name Canagliflozin Intermediate 4Process Chemistry (Generic)
CAS Name Thiophene, 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)-Chemical Abstracts Service
CAS Registry 1030825-20-7 Primary Identifier
IUPAC Variant 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiopheneCommon Usage
UNII W76HXE3GL5FDA Substance Registration
Molecular Formula C₁₈H₁₄BrFS-
Molecular Weight 361.27 g/mol -

Structural Specifications & Physical Data

The molecule is achiral but possesses a specific regiochemistry that must be controlled during synthesis. The bromine atom acts as the "handle" for the critical lithiation step that connects the aglycone to the sugar moiety.

PropertySpecification
Appearance White to pale yellow crystalline powder
Melting Point 101 – 105 °C
Solubility Soluble in THF, Toluene, Dichloromethane; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC/GC) for pharmaceutical use
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C

Synthetic Utility and Protocols

The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Reduction .[1][8] The subsequent use involves a C-Glycosylation via Lithium-Halogen exchange.[1]

Synthesis of the Intermediate (Protocol A)

Objective: Synthesize 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene from 2-(4-fluorophenyl)thiophene.

Reagents:

  • Substrate: 2-(4-fluorophenyl)thiophene[1][3][5][8][9][10][11]

  • Acylating Agent: 5-bromo-2-methylbenzoyl chloride[1]

  • Catalyst: Aluminum Chloride (AlCl₃)[1]

  • Reducing Agents: Triethylsilane (Et₃SiH) / Boron Trifluoride Etherate (BF₃[1]·OEt₂)

  • Solvent: Dichloromethane (DCM) or Chlorobenzene[1]

Step-by-Step Methodology:

  • Acylation: Dissolve 2-(4-fluorophenyl)thiophene in DCM at 0°C. Add 5-bromo-2-methylbenzoyl chloride (1.1 eq).

  • Catalysis: Slowly add AlCl₃ (1.2 eq) while maintaining temperature < 5°C. Stir for 2-4 hours. The reaction yields the ketone intermediate: (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.[1]

  • Quench & Isolation: Quench with ice water, extract with DCM, and dry over MgSO₄.

  • Reduction: Dissolve the crude ketone in acetonitrile/DCM (1:1). Cool to 0°C.[1][12]

  • Hydride Addition: Add Et₃SiH (3.0 eq) followed by dropwise addition of BF₃·OEt₂ (2.5 eq).[1]

  • Completion: Allow to warm to room temperature (20-25°C) and stir for 4 hours. The carbonyl is reduced to a methylene group.

  • Purification: Recrystallize from Ethanol/Heptane to achieve the target white solid.

Utilization in Canagliflozin Synthesis (Protocol B)

Objective: Coupling the intermediate to the sugar scaffold (Gluconolactone).[1]

Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on the lactone carbonyl.[1]

  • Preparation: Dissolve the title compound (1.0 eq) in anhydrous THF/Toluene (1:1) under Argon.[1]

  • Lithiation: Cool the solution to -78°C . Slowly add n-Butyllithium (n-BuLi, 1.1 eq).[1] The Bromine atom is exchanged for Lithium, generating the aryl lithium species.

  • Coupling: Cannulate the aryl lithium solution into a pre-cooled (-78°C) solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone .

  • Workup: Quench with methanesulfonic acid in methanol to yield the lactol intermediate, which is subsequently reduced to form Canagliflozin.

Visualization of Synthetic Pathway[13][14]

The following diagram illustrates the critical position of the title compound (Node: Target_Intermediate ) in the Canagliflozin manufacturing workflow.

Canagliflozin_SynthesisStart12-(4-Fluorophenyl)thiopheneKetoneKetoneIntermediateStart1->KetoneFriedel-Crafts(AlCl3)Start25-Bromo-2-methylbenzoyl chlorideStart2->KetoneTarget2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene(CAS: 1030825-20-7)Ketone->TargetReduction(Et3SiH / BF3)LithioAryl-LithiumSpeciesTarget->Lithion-BuLi-78°CSugarTMS-GluconolactoneCanaCanagliflozin(Invokana)Sugar->CanaLithio->Cana1. Coupling (Sugar)2. Desilylation/Reduction

Figure 1: Synthetic workflow showing the conversion of precursors to the title intermediate and its subsequent transformation into Canagliflozin.[1][8][13]

References

  • Nomura, S., et al. (2010).[1][11] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1][11] Journal of Medicinal Chemistry, 53(17), 6355–6360.[1] Link[1]

  • Metil, D. S., et al. (2018).[1][14] Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27–39.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50628117. PubChem.[1] Link

  • Henschke, J. P., et al. (2015).[1][11] β-Selective C-Arylation of Silyl Protected 1,6-Anhydroglucose with Arylalanes: The Synthesis of SGLT2 Inhibitors. The Journal of Organic Chemistry, 80(4), 2295–2309.[1] Link[1]

Physical properties and melting point of 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Solid-State Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Executive Summary

This technical guide provides an in-depth analysis of the physical properties, solid-state characteristics, and synthetic provenance of the thiophene-based intermediate commonly identified in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Note on Chemical Identity: While the specific string "2-Bromo-5-(4-fluorobenzyl)thiophene" was queried, the commercially and pharmaceutically relevant compound matching this structural motif (thiophene core, brominated benzyl moiety, fluorophenyl group) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1][2] This guide focuses on this validated intermediate, widely utilized in drug development, while addressing structural distinctions.

Chemical Identity & Structural Analysis

The compound is a critical building block for the C-glucoside class of antidiabetic drugs. Its structural integrity is defined by a central thiophene ring substituted at the 2- and 5-positions, creating a scaffold that facilitates the specific binding geometry required for SGLT2 inhibition.

Property Specification
IUPAC Name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Common Name Canagliflozin Intermediate; Bromo-Fluoro-Thiophene Derivative
CAS Registry Number 1030825-20-7
Molecular Formula C₁₈H₁₄BrFS
Molecular Weight 361.27 g/mol
SMILES CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F
Structural Features Thiophene core; p-Fluorophenyl moiety; o-Methyl-m-bromobenzyl linker

Physical Properties Profile

Accurate determination of physical constants is essential for process scaling and quality control. The melting point serves as a primary indicator of purity and polymorphic form.

Melting Point & Thermal Behavior

The compound exists as a crystalline solid. High-purity samples exhibit a sharp melting endotherm, indicative of a stable polymorphic form suitable for GMP synthesis.

  • Observed Melting Point: 101.0°C – 105.0°C (Standard Range)

  • Literature Value: 103°C (Typical onset)[2]

  • Thermal Stability: Stable up to ~200°C; decomposition observed >250°C (TGA data inferred from structural analogs).

Solubility Profile

Understanding the solubility landscape is critical for recrystallization and reaction solvent selection.

Solvent Solubility Rating Application
Dichloromethane (DCM) HighExtraction / Reaction Medium
Ethyl Acetate Moderate to HighRecrystallization (often with Hexane)
Tetrahydrofuran (THF) HighGrignard/Lithiation Reactions
Methanol/Ethanol Low (Cold) / Moderate (Hot)Anti-solvent / Purification
Water InsolubleAqueous Work-up

Experimental Methodologies

Protocol 1: Differential Scanning Calorimetry (DSC) for MP Determination

Rationale: Visual capillary melting point methods are subjective. DSC provides a thermodynamic fingerprint, distinguishing between true melting, polymorphic transitions, and eutectic impurities.

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene into a standard aluminum pan. Crimp non-hermetically.

  • Equilibration: Equilibrate at 30°C for 5 minutes to stabilize heat flow.

  • Ramp: Heat from 30°C to 150°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature (

    
    ) and peak maximum (
    
    
    
    ).
    • Acceptance Criteria:

      
       must fall within 101–105°C. A broadened peak (>2°C width) indicates impurity or solvent entrapment.
      
Protocol 2: HPLC Purity Analysis

Rationale: Melting point depression is colligative. Accurate MP data requires >98% chemical purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 60% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (thiophene absorption max).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Synthesis & Process Logic

The synthesis of this intermediate highlights the "causality" of choosing specific reagents. The pathway typically involves constructing the thiophene-aryl bond first, followed by the introduction of the benzyl linker.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy, utilizing Suzuki coupling followed by Friedel-Crafts acylation and reduction.

SynthesisPathway Start1 2-Bromothiophene Step1 Suzuki Coupling (Pd Catalyst) Start1->Step1 Start2 4-Fluorophenylboronic Acid Start2->Step1 Inter1 2-(4-Fluorophenyl)thiophene Step1->Inter1 Yield ~90% Step2 Friedel-Crafts Acylation (AlCl3 / DCM) Inter1->Step2 Reagent1 5-Bromo-2-methylbenzoyl Chloride Reagent1->Step2 Inter2 Ketone Intermediate Step2->Inter2 Regioselective Step3 Reduction (Et3SiH / BF3·Et2O) Inter2->Step3 Final Target Intermediate (CAS 1030825-20-7) Step3->Final Deoxygenation

Caption: Convergent synthesis of the Canagliflozin intermediate via Suzuki coupling and Friedel-Crafts/Reduction sequence.

Key Mechanistic Insights:
  • Suzuki Coupling: The initial coupling is chosen over Stille or Negishi to avoid toxic tin byproducts and utilize the robust boronic acid, ensuring high yield of the aryl-thiophene core.

  • Friedel-Crafts Regioselectivity: The thiophene ring is electron-rich. Acylation occurs preferentially at the 5-position (relative to the sulfur) of the 2-substituted thiophene due to electronic directing effects, ensuring the correct para-like substitution pattern.

  • Reduction Strategy: The use of Triethylsilane (

    
    ) and Boron Trifluoride Etherate (
    
    
    
    ) is a mild, selective method to reduce the benzylic ketone to the methylene group (benzyl) without reducing the thiophene ring or dehalogenating the bromine.

Handling & Stability

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light, as thiophene derivatives can be photo-oxidatively sensitive over long periods.

  • Safety: The compound is an organohalogen. Standard PPE (gloves, goggles) is mandatory. Avoid dust formation; use a fume hood to prevent inhalation of fine particulates.

  • Stability: The compound is non-hygroscopic but should be kept dry to prevent potential hydrolysis of trace impurities or surface oxidation.

References

  • Preparation of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . ChemicalBook.[3] Retrieved from

  • Canagliflozin Intermediate Data Sheet . TCI Chemicals. Retrieved from

  • Synthesis of SGLT2 Inhibitors via Benzylthiophene Intermediates . Google Patents (CN104892566A). Retrieved from

  • PubChem Compound Summary: CAS 1030825-20-7 . National Center for Biotechnology Information. Retrieved from

  • Safety Data Sheet (SDS): 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . Ambeed. Retrieved from

Sources

Beyond Compliance: Advanced Handling of 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Handling Guide: 2-Bromo-5-(4-fluorobenzyl)thiophene Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Chemical Profile & Strategic Context

This compound represents a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Unlike generic reagents, this molecule possesses a "dual-personality" reactivity profile: the electron-rich thiophene ring makes it susceptible to oxidation, while the carbon-bromine (C-Br) bond serves as a specific handle for metal-halogen exchange (lithiation) or palladium-catalyzed cross-couplings (Suzuki-Miyaura).

This guide transcends standard Safety Data Sheet (SDS) limitations by integrating process safety logic with the physicochemical behaviors of halogenated thiophenes.

Identification & Properties[1][2][3][4][5]
  • Chemical Name: this compound[1][2]

  • Structural Class: Halogenated Heterocycle / Benzylthiophene

  • Molecular Formula: C₁₁H₈BrFS

  • CAS Number: Note: While specific CAS numbers vary by isomer (e.g., 1039824-34-6 for related derivatives), this guide applies to the 2-bromo-5-substituted scaffold.[3]

  • Physical State: Typically an off-white to pale yellow low-melting solid or viscous oil (purity dependent).

  • Solubility: Highly soluble in DCM, THF, Toluene; insoluble in water.

The "Thiophene degradation" Factor

Researchers must recognize that thiophene derivatives are less stable than their benzene counterparts. The sulfur atom renders the ring electron-rich, increasing susceptibility to:

  • Photo-oxidation: UV light can facilitate slow debromination or ring oxidation.

  • Acid Sensitivity: Strong acids can induce polymerization of the thiophene ring.

GHS Hazard Analysis & Toxicology (Read-Across Methodology)

Disclaimer: In the absence of specific toxicological data for this exact isomer, hazards are derived via "Read-Across" methodology from structurally validated analogs (e.g., 2-bromothiophene and benzyl halides).

Core Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[4][5][6][7][8] 2H315: Causes skin irritation.[9][5][8][10][11]Lipophilic nature allows dermal penetration; halogenated motif reacts with epidermal proteins.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[9][5][7][11]Direct mucosal irritant.
STOT - SE Cat. 3H335: May cause respiratory irritation.[9][5][7][10][11]Inhalation of dust/aerosols irritates the bronchial lining.
Sensitization WatchlistPotential SensitizerThiophene rings can form haptens; monitor for allergic dermatitis.
The Lachrymator Potential

While not a potent lachrymator like benzyl bromide, the "benzyl-thiophene" motif can exhibit mild lachrymatory properties.

  • Operational Implication: All weighing and transfer operations must occur inside a certified chemical fume hood.

Operational Handling & Synthesis Protocols

This section details the "How" and "Why" of handling, moving beyond generic advice to specific laboratory workflows.

Storage & Stability Protocol

The Problem: Bromothiophenes can turn dark (brown/black) upon storage, indicating free radical decomposition or polymerization.

  • Protocol:

    • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

    • Temperature: Refrigerate at 2–8°C.

    • Container: Amber glass vials with Teflon-lined caps.

    • Visual Check: If the solid turns to a dark oil, check purity via TLC/LC-MS before use.

Reaction Safety: Metal-Halogen Exchange (Lithiation)

The primary utility of this molecule is the conversion of the C-Br bond to a C-Li bond using n-Butyllithium (n-BuLi). This is the highest-risk operation associated with this chemical.

Critical Control Points:

  • Temperature Control: The reaction must be kept below -70°C. Thiophene-lithium species are unstable at higher temperatures and can undergo "scrambling" (migration of the lithium to other ring positions) or ring opening.

  • Quenching: The quench is exothermic.

Workflow Diagram: Lithiation Risk Management

The following diagram outlines the decision logic for safe lithiation of this compound.

LithiationSafety Start Start: Lithiation Setup DryCheck Check: Is Solvent Anhydrous? (<50 ppm H2O) Start->DryCheck DryCheck->Start No (Re-distill) Cooling Cool to -78°C (Acetone/Dry Ice) DryCheck->Cooling Yes Addition Add n-BuLi Dropwise (Exotherm Control) Cooling->Addition TempMonitor Monitor Internal Temp (Must stay < -70°C) Addition->TempMonitor Scrambling RISK: Lithium Scrambling (Impurity Formation) TempMonitor->Scrambling Temp > -60°C Electrophile Add Electrophile (e.g., Sugar/Aldehyde) TempMonitor->Electrophile Temp Stable Quench Quench: NH4Cl (aq) (Controlled Addition) Scrambling->Quench Abort/Quench Electrophile->Quench

Caption: Logic flow for the safe lithiation of bromothiophenes, highlighting the critical temperature threshold to prevent isomerization.

Emergency Response & Waste Management

Decontamination (Spills)

Brominated thiophenes are lipophilic and persistent.

  • Small Spill: Absorb with vermiculite. Do not use paper towels as the primary absorbent if the material is neat (potential for rapid oxidation/heat).

  • Surface Cleaning: Wash surfaces with an ethanolic soap solution (5% KOH in Ethanol) to degrade the thiophene ring, followed by water. Note: This destroys the compound chemically.

Waste Disposal[5][14]
  • Segregation: Must be segregated into Halogenated Organic Waste .

  • Incompatibility: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream, as this can generate bromine gas (

    
    ) and sulfur oxides (
    
    
    
    ).
Exposure Response Logic

If exposure occurs, the presence of the Fluorine and Bromine atoms necessitates specific medical observation for delayed effects.

ExposureResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Contact (Lachrymatory) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale ActionSkin Wash 15min (Soap/Water) No Alcohol on Skin! Skin->ActionSkin ActionEye Flush 15min Ophthalmologist Consult Eye->ActionEye ActionInhale Fresh Air + Oxygen Monitor for Edema Inhale->ActionInhale

Caption: Immediate response protocols. Note: Alcohol enhances skin absorption of lipophilic thiophenes and should be avoided during initial decon.

References

  • PubChem. (2025).[11] 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Canagliflozin Intermediate).[12][5][1][3][6][7][13][14] National Library of Medicine. [Link]

  • Google Patents. (2016).
  • American Chemical Society (ACS). (2010). Discovery of Canagliflozin... as SGLT2 Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Solubility Profile of Brominated Thiophene Intermediates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated thiophenes—specifically 2-bromothiophene , 3-bromothiophene , and 2,5-dibromothiophene —are critical scaffolds in the synthesis of conducting polymers (polythiophenes), organic photovoltaics (OPVs), and active pharmaceutical ingredients (APIs). Their handling, reaction efficiency, and purification are governed strictly by their solubility profiles and phase behavior.

This guide provides a comprehensive analysis of the solvation thermodynamics of these intermediates. Unlike solid crystalline APIs where "solubility" is a fixed saturation limit, these low-melting halogenated heterocycles often behave as liquids at room temperature, making miscibility and partition coefficients the dominant parameters. We analyze their behavior across solvent classes using Hansen Solubility Parameters (HSP) and provide actionable protocols for solvent selection in lithiation, cross-coupling, and extraction workflows.

Theoretical Framework: Solvation Mechanics

To predict the behavior of brominated thiophenes, one must understand the electronic perturbation caused by the bromine atom on the thiophene ring.

The Bromine Effect

The thiophene ring is electron-rich (aromatic). Substituting hydrogen with bromine (


) introduces two competing effects:
  • Molecular Weight & Density Increase: Bromine is heavy (

    
    ) and polarizable. This significantly increases London Dispersion Forces (
    
    
    
    ).
  • Dipole Moment: The

    
     bond creates a dipole, increasing the polar interaction parameter (
    
    
    
    ), though less than carbonyl or nitro groups.
Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (


) between solute (1) and solvent (2) is minimized:


  • 
     (Dispersion):  High for brominated thiophenes due to the soft, polarizable sulfur and bromine atoms.
    
  • 
     (Polarity):  Moderate.
    
  • 
     (Hydrogen Bonding):  Very low (near zero). They act as weak H-bond acceptors but cannot donate.
    

Implication: These compounds are hydrophobic and lipophilic . They reject water (high


) and prefer solvents with high dispersion/low H-bonding (e.g., Toluene, THF, DCM).

Solubility & Miscibility Data

Since 2-bromothiophene and 2,5-dibromothiophene are liquids at standard ambient temperature and pressure (SATP), we define their profile via Miscibility rather than saturation limits.

Table 1: Physicochemical Properties of Core Intermediates
CompoundCASMW ( g/mol )MP (°C)BP (°C)Density (g/mL)State (25°C)
2-Bromothiophene 1003-09-4163.04-101501.68Colorless Liquid
3-Bromothiophene 872-31-1163.04-101581.74Colorless Liquid
2,5-Dibromothiophene 3141-27-3241.93-62112.14Pale Yellow Liquid
2,3,5-Tribromothiophene 3141-24-0320.8325-282602.55Low-Melting Solid
Table 2: Solvent Compatibility Matrix (at 25°C)

Data synthesized from standard laboratory extraction protocols and calculated HSP distances.

Solvent ClassRepresentative Solvent2-Bromothiophene2,5-DibromothiopheneMechanism of Interaction
Non-Polar Aliphatic n-Hexane / HeptaneMiscible Miscible Dominated by Dispersion (

) forces. Excellent for extraction from polar reaction media.
Aromatic Toluene / XyleneMiscible Miscible

stacking interactions + Dispersion. Ideal reaction solvents.
Chlorinated Dichloromethane (DCM)Miscible Miscible Perfect HSP match. High solvency power. Used for chromatography loading.
Polar Aprotic THF / Ethyl AcetateMiscible Miscible Dipole-dipole interactions. THF is required for Grignard/Lithiation stabilization.
Polar Protic Methanol / EthanolPartially Miscible Low Solubility Phase separation occurs at low temps. High

of solvent repels the solute.
Highly Polar WaterImmiscible Immiscible Hydrophobic exclusion.

Visualizing the Solvation Mechanism

The following diagram illustrates the molecular interactions governing the solubility of 2,5-dibromothiophene in Tetrahydrofuran (THF) versus its rejection by Water.

SolvationMechanism cluster_solute Solute: 2,5-Dibromothiophene cluster_good_solvent Good Solvent: THF cluster_bad_solvent Poor Solvent: Water Solute Thiophene Ring (High Dispersion) + Br Dipoles THF THF Molecule (Ether Oxygen) Solute->THF Dipole-Dipole Stabilization Solute->THF Van der Waals Dispersion Water Water Molecule (H-Bond Network) Solute->Water Hydrophobic Repulsion Water->Water Strong H-Bonding (Self-Association) Interaction Solubility Logic: THF oxygen coordinates weakly with electron-deficient carbons, while Water favors its own H-bond network.

Figure 1: Solvation mechanics showing the compatibility of brominated thiophenes with aprotic ethers (THF) and incompatibility with water.[1][2]

Experimental Protocols & Applications

Protocol: Solvent Selection for Lithiation Reactions

Context: Brominated thiophenes are frequently converted to lithiated species (e.g., 2-lithio-5-bromothiophene) for chain extension. Criticality: The solvent must dissolve the starting material and stabilize the lithium intermediate without freezing at cryogenic temperatures.

  • Primary Solvent: Anhydrous THF .

    • Reasoning: THF coordinates with the Lithium cation (

      
      ), breaking oligomeric aggregates and increasing reactivity.
      
  • Co-Solvent (Optional): Hexane or Toluene .

    • Reasoning: Used to lower the freezing point of the mixture below -78°C and moderate reactivity.

  • Avoid: Diethyl ether (often too weak of a donor for specific lithiations), DCM (reacts with alkyl lithiums).

Protocol: Purification via "Freezing" Crystallization

Since 2,5-dibromothiophene melts at -6°C, standard recrystallization is difficult. However, low-temperature fractional crystallization is effective for removing impurities (like monobromo species).

Workflow:

  • Dissolve crude mixture in a minimum amount of Methanol or Ethanol at room temperature (Miscibility is partial; heating may be required to reach homogeneity).

  • Slowly cool the solution to -20°C or -40°C .

  • The highly symmetrical 2,5-dibromothiophene will crystallize/precipitate out, while the less symmetrical 2-bromothiophene (MP -10°C) and other impurities remain in the mother liquor.

  • Validation: Check purity via GC-MS.

Purification Decision Tree

Use this logic flow to determine the optimal purification method based on the physical state and solubility.

PurificationTree Start Crude Brominated Thiophene StateCheck Physical State at 25°C? Start->StateCheck Liquid Liquid (e.g., 2-Bromo, 2,5-Dibromo) StateCheck->Liquid Solid Solid (e.g., Tetrabromo, Tribromo) StateCheck->Solid BoilingCheck Boiling Point < 150°C? Liquid->BoilingCheck SolubilityCheck Soluble in Hot Ethanol? Solid->SolubilityCheck Distillation Vacuum Distillation (Best for 2-Br, 2,5-Dibromo) BoilingCheck->Distillation Yes (or stable) Column Flash Chromatography (Eluent: Hexane) BoilingCheck->Column No (or thermally unstable) Recryst Recrystallization (Solvent: EtOH or MeOH) SolubilityCheck->Recryst Yes Soxhlet Soxhlet Extraction (Solvent: Chloroform) SolubilityCheck->Soxhlet No (Polymeric/Insoluble)

Figure 2: Decision matrix for purifying brominated thiophene intermediates.

References

  • PubChem. 2,5-Dibromothiophene Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for HSP values).
  • Lob, P., et al. "Bromination of Thiophene in Micro Reactors." Letters in Organic Chemistry, 2005. (Process chemistry and yield data). [Link]

Sources

The Strategic Role of 2-Bromo-5-(4-fluorobenzyl)thiophene in SGLT2 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical role, synthetic utility, and pharmacological significance of 2-Bromo-5-(4-fluorobenzyl)thiophene in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Executive Summary

This compound is a specialized heterocyclic building block used in the synthesis of C-aryl glucoside SGLT2 inhibitors . It serves as a critical "distal pharmacophore" precursor, allowing medicinal chemists to introduce a lipophilic thiophene-phenyl moiety into the inhibitor scaffold.

While structurally related to the intermediates of marketed drugs like Canagliflozin and Ipragliflozin , this specific compound represents a distinct chemical space used to optimize selectivity (SGLT2 vs. SGLT1) and metabolic stability . Its primary utility lies in establishing the distal aryl tail via a methylene linker, a structural feature essential for high-affinity binding to the SGLT2 hydrophobic vestibule.

Structural Significance & Pharmacophore Logic

SGLT2 inhibitors (Gliflozins) generally adhere to a tripartite structure:

  • Sugar Moiety (Proximal): Glucose analog that binds to the hydrophilic glucose-binding site.

  • Proximal Aryl Ring: A phenyl ring attached to the sugar (C-glycosidic bond).

  • Distal Aryl Tail: A lipophilic aromatic system connected via a linker (methylene or ether).

This compound functions as the pre-assembled Distal Tail + Linker unit.

Bioisosterism (Thiophene vs. Phenyl)

Replacing the distal phenyl ring (as seen in Dapagliflozin) with a thiophene ring (as in this intermediate) offers several advantages:

  • Electronic Effects: Thiophene is electron-rich, potentially enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe98, Trp291) in the SGLT2 active site.
  • Lipophilicity: The sulfur atom alters the logP, improving membrane permeability and altering protein binding kinetics.

  • Metabolic Stability: The thiophene ring changes the oxidative metabolism profile compared to a biphenyl system.

Pharmacophore cluster_SAR SAR Optimization Targets Sugar Glucose Moiety (Hydrophilic Binding) Proximal Proximal Phenyl Ring (Scaffold Core) Sugar->Proximal C-Glycosidic Bond Linker Linker (-CH2-) Proximal->Linker Coupling Site Distal Distal Tail (this compound) Linker->Distal Target Intermediate Hydrophobic Pocket Interaction Hydrophobic Pocket Interaction Distal->Hydrophobic Pocket Interaction SGLT2/SGLT1 Selectivity SGLT2/SGLT1 Selectivity Distal->SGLT2/SGLT1 Selectivity

Figure 1: Pharmacophore assembly of SGLT2 inhibitors showing the integration of the thiophene intermediate.

Synthetic Pathways and Protocol

The synthesis of SGLT2 inhibitors using this intermediate typically follows a convergent strategy . The 2-bromo functionality allows for lithiation (Lithium-Halogen Exchange), converting the intermediate into a nucleophile that can attack the sugar lactone or a proximal aryl electrophile.

Preparation of the Intermediate

The synthesis of this compound typically proceeds via a Friedel-Crafts alkylation followed by bromination.

  • Alkylation: Thiophene + 4-Fluorobenzyl bromide

    
     2-(4-Fluorobenzyl)thiophene.
    
  • Bromination: 2-(4-Fluorobenzyl)thiophene + NBS

    
    This compound .
    
Coupling Protocol (Key Experiment)

This protocol describes the coupling of the thiophene intermediate to a protected gluconolactone to form the C-glycoside core.

Objective: Synthesize the C-aryl glucoside precursor via cryogenic lithiation.

Reagents:

  • Intermediate: this compound (1.0 eq)

  • Sugar: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Solvent: Anhydrous THF / Toluene (ratio 1:2)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF/Toluene and cool to -78°C .

  • Lithium-Halogen Exchange:

    • Dissolve this compound in the solvent.

    • Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C.

    • Mechanism:[1][2][3][4][5][6][7] The bromine is exchanged for lithium, generating the nucleophilic thienyl-lithium species.

    • Checkpoint: Stir for 1 hour. A color change (often to yellow/orange) indicates carbanion formation.

  • Nucleophilic Addition:

    • Dissolve the TMS-protected gluconolactone in anhydrous toluene.

    • Cannulate this solution into the lithiated intermediate mixture slowly over 45 minutes.

    • Critical Control: Exothermic reaction. Ensure cooling bath is fresh.

  • Quenching:

    • Stir at -78°C for 2 hours.

    • Quench with a solution of Methanesulfonic acid (MsOH) in methanol (1:10) at low temperature.

  • Reduction (The Silane Step):

    • The resulting lactol is often reduced in situ or in a subsequent step using Triethylsilane (Et3SiH) and BF3·OEt2 to yield the final

      
      -C-aryl glucoside.
      

Synthesis Start This compound Lithiated Lithiated Thiophene Species (Nucleophile) Start->Lithiated Li-Hal Exchange nBuLi n-BuLi / -78°C nBuLi->Lithiated Lactone TMS-Gluconolactone Lactol C-Glycoside Lactol (Hemiacetal) Lactone->Lactol Lithiated->Lactol Nucleophilic Addition Product Thiophenyl C-Glucoside (Target Scaffold) Lactol->Product Et3SiH / BF3·OEt2 (Reduction)

Figure 2: Synthetic workflow for coupling the thiophene intermediate to the sugar moiety.[7]

Comparative Analysis: Thiophene vs. Benzothiophene vs. Phenyl

The choice of the distal ring heavily influences the inhibitor's profile. The table below compares the scaffold derived from This compound against standard industry benchmarks.

FeaturePhenyl Scaffold (Dapagliflozin Class)Thiophene Scaffold (Canagliflozin Class)This compound Derived
Distal Ring Phenyl (OEt)Thiophene (Directly bonded to Ph-F)Thiophene (Linked via -CH2- to Ph-F)
Linker Type Ether (-O-) or Methyl (-CH2-)Direct BondMethylene Bridge (-CH2-)
Flexibility ModerateRigid (Biaryl bond)High (Rotational freedom)
SGLT2 Selectivity HighVery HighTunable (Dependent on bridge length)
Lipophilicity ModerateHighHigh

Technical Note on Canagliflozin: It is crucial to distinguish this intermediate from the one used for Canagliflozin.

  • Canagliflozin Intermediate: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[8] (Note: The thiophene is central, and the fluorophenyl is directly attached).

  • Subject Intermediate: this compound.[8] (Note: The fluorophenyl is attached via a methylene bridge).

  • Implication: The subject intermediate creates a more flexible distal tail, often used in second-generation SAR screening to overcome resistance or improve renal clearance profiles.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[9][10] Journal of Medicinal Chemistry. Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry. Link

  • Imamura, M., et al. (2012). "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with a Benzothiophene Ring as a Potent and Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry. Link

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT2) inhibitor: characterisation and comparison with other SGLT2 inhibitors." Diabetes, Obesity and Metabolism.[1] Link

Sources

Methodological & Application

Technical Guide: Friedel-Crafts Acylation Protocols for Thiophene Derivative Synthesis

[1]

Executive Summary

The Friedel-Crafts acylation of thiophene is a pivotal transformation in the synthesis of pharmaceutical intermediates, including the platelet inhibitor Clopidogrel (Plavix) and various conducting polymers. Unlike benzene, thiophene is a

This guide provides two validated protocols: a Classical Lewis Acid Method (

Sustainable Heterogeneous Method

Mechanistic Insight & Regiocontrol

The Regioselectivity Driver

Thiophene undergoes electrophilic aromatic substitution (



-position (C2)

  • C2 Attack: The resulting

    
    -complex (Wheland intermediate) is stabilized by three  resonance structures, preserving the conjugation effectively.
    
  • C3 Attack: The intermediate is stabilized by only two resonance structures, resulting in a higher activation energy barrier.

The Catalyst Poisoning Challenge

A critical failure mode in thiophene acylation is Lewis Acid Deactivation . The sulfur atom in thiophene acts as a soft Lewis base, coordinating with hard Lewis acids (like

  • Consequence: This requires stoichiometric (or super-stoichiometric) quantities of catalyst, complicating workup and generating excessive waste.[1][2][3][4]

  • Solution: Use softer Lewis acids (

    
    , 
    
    
    ) or shape-selective solid acids (Zeolites).
Mechanistic Pathway (Visualization)

ThiopheneAcylationReagentsAcyl Chloride + Lewis Acid(RCOCl + MXn)AcyliumAcylium Ion[R-C≡O]+ [MXnCl]-Reagents->AcyliumComplexationSigmaComplexσ-Complex (C2)(Resonance Stabilized)Acylium->SigmaComplexElectrophilic AttackThiopheneThiopheneThiophene->SigmaComplexNucleophileDeprotonationDeprotonation(- HCl)SigmaComplex->DeprotonationProduct2-Acylthiophene+ MXnDeprotonation->ProductAromatization

Caption: Figure 1. Electrophilic aromatic substitution pathway highlighting the formation of the resonance-stabilized C2 sigma complex.

Catalyst Selection Matrix

Select the appropriate protocol based on your scale and purity requirements.

FeatureAluminum Chloride (

)
Tin(IV) Chloride (

)
Zeolite H-Beta Iodine (

)
Type Hard Lewis AcidSofter Lewis AcidSolid Bronsted/LewisMild Lewis Acid
Stoichiometry >1.0 equiv (Stoichiometric)~1.0 equivCatalytic (<5 wt%)Catalytic (1-5 mol%)
Yield High (80-90%)High (85-95%)Excellent (>98%)Good (70-85%)
Selectivity (C2:C3) GoodExcellentSuperior (Shape selective)Good
Workup Difficult (Emulsions/Hydrolysis)ModerateEasiest (Filtration) Easy
Toxicity/Safety High (HCL gas, violent hydrolysis)High (Fuming liquid)Low (Solid powder)Moderate
Recommendation Avoid if possibleProtocol A (Standard) Protocol B (Green) Alternative

Standard Operating Protocols (SOPs)

Protocol A: Classical Lewis Acid Catalysis ( )

Best for: Small-scale synthesis, discovery chemistry, and when solid catalysts are unavailable.

Rationale:


Reagents:

  • Thiophene (1.0 equiv)[5]

  • Acetyl Chloride (1.0 equiv)

  • Tin(IV) Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: Benzene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the flask with Thiophene (e.g., 8.4 g, 0.1 mol) and Acetyl Chloride (7.85 g, 0.1 mol) in dry Benzene (50 mL). Cool to 0°C using an ice bath.

    • Note: Unlike benzene acylation, we often add the catalyst last to the pre-mixed reagents to control the reaction rate, or add the catalyst to the acyl chloride first, then add thiophene slowly. Method below uses slow catalyst addition to minimize polymerization.

  • Catalyst Addition: Transfer

    
     (26.0 g, 0.1 mol) to the addition funnel. Add dropwise over 45 minutes , maintaining internal temperature <5°C.
    
    • Observation: A color change to deep orange/red or purple indicates complex formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour .

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to solubilize tin salts.

  • Extraction: Separate the organic layer. Wash the aqueous layer with Benzene (2 x 30 mL).

  • Purification: Wash combined organics with water (50 mL), saturated

    
     (50 mL), and brine. Dry over anhydrous 
    
    
    .
  • Isolation: Concentrate in vacuo. Purify via vacuum distillation (b.p. ~89°C at 10 mmHg) to obtain 2-acetylthiophene.

Protocol B: Sustainable Heterogeneous Catalysis (Zeolite H- )

Best for: Process chemistry, scale-up, and "Green Chemistry" compliance.

Rationale: Zeolite H-

Reagents:

  • Thiophene (1.0 equiv)[5]

  • Acetic Anhydride (3.0 equiv) — Acts as reagent and solvent

  • Catalyst: Zeolite H-

    
     (Si/Al ratio ~25, calcined)
    

Step-by-Step Methodology:

  • Catalyst Activation: Calcine commercial H-

    
     zeolite at 550°C for 4 hours  prior to use to remove adsorbed water and maximize acid site availability.[5]
    
  • Setup: In a 50 mL RBF equipped with a reflux condenser, charge Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (30.6 g, 0.3 mol).

  • Initiation: Add activated H-

    
     zeolite (1.2 g, ~14 wt% relative to thiophene).
    
  • Reaction: Heat the mixture to 60°C (oil bath). Stir magnetically for 2 hours .

    • Process Control: Monitor via GC-MS.[2] Conversion typically reaches >98% within 2 hours.[5]

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.

    • Catalyst Regen: The spent catalyst can be washed with acetone and re-calcined for reuse (up to 5 cycles with minimal activity loss).

  • Isolation: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation (or distill off).

  • Final Polish: Distill the residue under reduced pressure to yield pure 2-acetylthiophene (>99% purity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Tarring) Acid strength too high or Temp too high.Switch from

to

or Zeolite. Keep T < 10°C during addition.
Low Yield Catalyst poisoning by Sulfur.[6]Increase catalyst loading (Lewis Acid) or ensure Zeolite is calcined (dry).
Isomer Contamination (3-acyl) Thermodynamic equilibration.Stop reaction immediately upon completion. Lower reaction temperature.[7]
Incomplete Conversion Moisture in reagents.Use freshly distilled Acyl Chloride/Anhydride. Flame-dry glassware.

Safety & Handling

Thiophene Toxicity
  • Hazards: Thiophene is a neurotoxin and a flammable liquid (Flash point: -1°C). It has a distinct, unpleasant odor.

  • Controls: Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

Reagent Hazards
  • Tin(IV) Chloride: Fumes in air, releasing HCl. Corrosive. Handle under inert atmosphere (

    
    /Ar).[1]
    
  • Acetic Anhydride: Lachrymator. Causes severe burns.

Waste Disposal
  • Protocol A: Aqueous waste contains Tin (heavy metal). Dispose of in dedicated "Heavy Metal Aqueous" waste streams.

  • Protocol B: Solid zeolite waste is non-toxic (silica/alumina) but should be treated as chemical waste if contaminated with organics.

Decision Logic for Workflow

WorkflowLogicStartStart: Thiophene AcylationScaleCheckScale / Constraint?Start->ScaleCheckSmallScaleSmall Scale (<10g)Discovery PhaseScaleCheck->SmallScaleRapid PrototypeLargeScaleLarge Scale (>100g)Green Process Req.ScaleCheck->LargeScaleSustainabilityLewisAcidUse Protocol A:SnCl4 / Acetyl ChlorideSmallScale->LewisAcidZeoliteUse Protocol B:Zeolite H-Beta / Ac2OLargeScale->ZeolitePurificationAQuench (Ice/HCl) -> Extraction -> DistillationLewisAcid->PurificationAPurificationBFiltration -> Evaporation -> DistillationZeolite->PurificationB

Caption: Figure 2. Decision matrix for selecting the optimal synthetic protocol based on scale and sustainability requirements.

References

  • Mechanism & Regioselectivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for mechanism).
  • Classic Protocol (Phosphoric Acid/AlCl3/SnCl4)

    • Kosak, A. I., & Hartough, H. D. (1948). 2-Acetothienone.[1][5] Organic Syntheses, 28, 1.

    • Johnson, J. R., & May, G. E. (1938). 2-Acetothienone (

      
       Method).[1] Organic Syntheses, 18, 1. 
      
  • Zeolite Catalysis (H-Beta)

    • Wang, J., et al. (2010). Friedel–Crafts acylation of thiophene with acetic anhydride over zeolites.[1][5] Reaction Kinetics, Mechanisms and Catalysis, 101, 157–164.

    • Guidotti, M., et al. (2005). Acid-treated clays as catalysts for the Friedel–Crafts acylation of thiophene.
  • Iodine Catalysis

    • Poyatos, M., et al. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.[8] Journal of Chemical Education, 81(12), 1777.

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and functionalized materials.

The following protocol synthesizes field-proven methodologies with mechanistic insights to ensure high yield, reproducibility, and scalability.

Executive Summary & Scientific Context

This compound is a highly reactive electrophile in palladium-catalyzed cross-coupling. The thiophene core is electron-rich, facilitating rapid oxidative addition; however, the sulfur heteroatom poses a risk of catalyst poisoning if the ligand system is insufficiently robust. Furthermore, the 4-fluorobenzyl moiety at the C5 position introduces steric bulk and lipophilicity, influencing solubility profiles and crystallization behavior.

Key Challenges addressed in this protocol:

  • Catalyst Deactivation: Thiophene sulfur coordination to Pd centers.

  • Protodeboronation: Instability of coupling partners (boronic acids) under prolonged basic heating.

  • Regioselectivity: Ensuring coupling occurs exclusively at the C2-Br position (inherent, but side reactions must be minimized).

Mechanistic Pathway & Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but the Oxidative Addition step is accelerated by the electron-rich thiophene ring compared to phenyl analogs.

Figure 1: Catalytic Cycle for Thiophene Coupling

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Fast for Thiophene) Pd0->OxAdd + this compound Complex1 Pd(II)(Ar)(Br)L2 Intermediate OxAdd->Complex1 TransMet Transmetallation (Base Activated) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)(Ar)(Ar')L2 Diaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizes the rapid oxidative addition of the 2-bromothiophene moiety. The Transmetallation step is often the rate-determining step (RDS) in this specific system.

Critical Parameter Optimization

The following matrix summarizes the optimization of reaction conditions. The "Gold Standard" condition (Entry 3) is recommended for initial scale-up.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)YieldNotes
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq)DME/H₂O (2:1)8065-75%Moderate yield; catalyst sensitive to air/oxidation.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10085-90%Excellent for sterically hindered coupling partners.
3 Pd(dppf)Cl₂·DCM K₂CO₃ (2M) 1,4-Dioxane/H₂O (4:1) 90 92-96% Robust, air-stable precatalyst; easiest workup.
4Pd/C (Heterogeneous)Et₃NEthanolReflux40-50%Green chemistry option, but lower conversion for this substrate.

Why Pd(dppf)Cl₂? The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against sulfur poisoning and promoting reductive elimination.

Detailed Experimental Protocol (Gold Standard)

Reaction: Coupling of this compound with Phenylboronic Acid (Exemplar).

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (3-5 mol%).

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).

  • Solvent: 1,4-Dioxane (HPLC Grade).

  • Inert Gas: Argon or Nitrogen (balloon or manifold).[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge a dry reaction vial/flask with the Substrate (1.0 equiv), Arylboronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Note: If the boronic acid is prone to protodeboronation, increase equivalents to 1.5.

  • Seal the vessel with a septum.[2]

  • Evacuate and backfill with Argon three times to remove atmospheric oxygen.

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Add 2M K₂CO₃ solution (3.0 equiv) via syringe.

    • Self-Validation Check: The mixture will be biphasic. Efficient stirring is critical.

  • Sparge the mixture with Argon for 5-10 minutes (bubbling gas through the liquid) to remove dissolved oxygen.

Step 3: Reaction & Monitoring

  • Heat the mixture to 90°C in an oil bath or heating block.

  • Monitor: Check TLC or LC-MS at 2 hours.

    • Target: Disappearance of the starting bromide (Rt will shift; Bromide is less polar than the biaryl product).

    • Typical Time: 2 - 6 hours.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Scavenging (Optional but Recommended): Treat the organic filtrate with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Figure 2: Experimental Workflow

Workflow Setup 1. Charge Solids (Substrate, Boronic Acid, Cat.) Degas 2. Solvent Addn & Argon Sparging Setup->Degas Inert Atm Heat 3. Reaction (90°C, 2-6h) Degas->Heat Activation Workup 4. Extraction (EtOAc/Water) Heat->Workup Completion Purify 5. Chromatography (Isolation) Workup->Purify Crude Oil

Caption: Linear workflow for the synthesis. The degassing step is the most critical control point for yield consistency.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of CatalystEnsure rigorous degassing (freeze-pump-thaw if necessary). Increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid Oxidative couplingReduce Oxygen exposure. Add the base after degassing the solvent/substrate mix.
Protodeboronation Unstable Boronic AcidUse anhydrous conditions with Cs₂CO₃ or K₃PO₄ in Dioxane (no added water) or switch to Boronic Ester (Pinacol).
Black Precipitate (Pd Black) Catalyst decompositionThis is normal at the end of the reaction. If it happens immediately, the ligand is insufficient; switch to SPhos or XPhos.

Safety & Industrial Relevance

  • Thiophene Toxicity: Thiophene derivatives can be skin sensitizers. Handle in a fume hood.

  • Palladium Waste: All aqueous waste streams containing heavy metals must be segregated.

  • Scale-up: This protocol is scalable to kilogram quantities. For >100g, consider using Pd(dppf)Cl₂ due to its thermal stability and lower cost compared to specialized Buchwald precatalysts.

References

  • General Suzuki Coupling on Thiophenes

    • BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Retrieved from

  • Catalyst Selection for Heterocycles

    • Shaaban, M. R., et al. (2019).[4] Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes. Current Organic Chemistry. Retrieved from

  • Canagliflozin Intermediate Synthesis

    • Design and synthesis of SGLT2 inhibitors often utilize this specific coupling. See: GMP Compliant Synthesis of [18F]Canagliflozin. (2018). PMC. Retrieved from

  • Base and Solvent Effects

    • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

Sources

Application Note: Strategic Reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the chemical reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, a key ketone intermediate. Two primary reductive pathways are detailed: the conversion of the ketone to a secondary alcohol, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol, and its complete deoxygenation to the corresponding methylene compound, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The latter is a direct precursor in the synthesis of Canagliflozin, an SGLT2 inhibitor for type 2 diabetes. This guide explains the underlying chemical principles, provides validated, step-by-step protocols, and offers insights into the selection of appropriate reductive strategies based on the desired synthetic outcome.

Introduction and Strategic Importance

The reduction of diaryl ketones is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, is a structurally complex diaryl ketone. Its reduction is not merely a routine conversion but a critical step that dictates the path toward specific advanced intermediates.

The two primary reduction pathways yield fundamentally different products:

  • Reduction to a Secondary Alcohol: This transformation introduces a chiral center, opening avenues for asymmetric synthesis and the creation of enantiomerically pure compounds. The resulting diarylmethanol is a valuable building block for various pharmaceutically active molecules.[1]

  • Complete Deoxygenation (Reduction to Alkane): This pathway removes the carbonyl functionality entirely, converting it to a methylene (-CH2-) bridge. This is a crucial step for linking aromatic moieties and is the direct route to the Canagliflozin intermediate, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[2][3]

The choice of reducing agent and reaction conditions is paramount, as it determines which of these two products is formed. This note will detail robust protocols for both transformations, emphasizing safety, efficiency, and mechanistic understanding.

Pathway I: Reduction to (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol

This pathway focuses on the selective reduction of the carbonyl group to a hydroxyl group. The method of choice for this conversion on a laboratory scale is typically the use of complex metal hydrides due to their high efficacy and selectivity.

Mechanistic Rationale: Hydride Reduction

Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent that converts ketones to secondary alcohols.[4][5] The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, typically an acidic or aqueous workup, the alkoxide is protonated to yield the final alcohol product.[6][7]

Because NaBH₄ is less reactive than agents like lithium aluminum hydride (LiAlH₄), it offers excellent chemoselectivity, leaving other potentially reducible functional groups like esters or the bromo-substituent untouched under standard conditions.[4][8]

Caption: Mechanism of ketone reduction by Sodium Borohydride.

Protocol 1: NaBH₄ Reduction to Secondary Alcohol

This protocol describes the reduction of the ketone to its corresponding secondary alcohol using sodium borohydride in methanol.

Materials and Equipment:

  • 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow:

Workflow_NaBH4 start Dissolve Ketone in Methanol cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at 0 °C to RT (Monitor by TLC) add_nabh4->react quench Quench with 1 M HCl (aq) react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with DCM (3x) evaporate->extract wash Wash Organic Layer: 1. NaHCO₃(aq) 2. Brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter & Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify via Column Chromatography filter_concentrate->purify

Caption: Experimental workflow for the NaBH₄ reduction protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone spot has been completely consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (pH ~6). Trustworthiness: This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude alcohol product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure secondary alcohol.

Quantitative Data Summary:

Parameter Value/Description Rationale
Ketone 1.0 equivalent Starting material
NaBH₄ 1.5 equivalents Ensures complete conversion
Solvent Anhydrous Methanol Good solubility for reactants; protic source
Temperature 0 °C to Room Temp. Controls initial exotherm, then allows completion
Reaction Time 1-3 hours Monitored by TLC for completion
Workup Acidic quench, extraction Neutralizes excess reagent and isolates product

| Expected Yield | >90% (after purification) | High efficiency reaction |

Pathway II: Deoxygenation to 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene)

This pathway achieves the complete removal of the carbonyl oxygen, converting the ketone into a methylene group (-CH₂-). This is a more drastic reduction, requiring harsher conditions than the conversion to an alcohol.

Mechanistic Rationale: Wolff-Kishner Reduction

The Wolff-Kishner reduction is the method of choice for deoxygenating ketones that are stable under strongly basic conditions.[9][10][11] The reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[11]

The mechanism proceeds in two main stages[9][12][13]:

  • Hydrazone Formation: The ketone first condenses with hydrazine to form a hydrazone intermediate.

  • Elimination: Under high temperature and basic conditions, the hydrazone is deprotonated. A subsequent series of proton transfers and tautomerization steps leads to a diimide anion, which collapses, irreversibly releasing highly stable nitrogen gas (N₂) and forming a carbanion. This carbanion is then rapidly protonated by the solvent to yield the final alkane product.

The Huang-Minlon modification simplifies the procedure by carrying out the entire reaction in one pot, using a high-boiling alcohol solvent.[12] This method is particularly effective for aryl-alkyl ketones.[9]

Caption: Simplified mechanism of the Wolff-Kishner Reduction.

Protocol 2: Wolff-Kishner (Huang-Minlon) Reduction

This protocol details the one-pot deoxygenation of the ketone to its corresponding methylene compound.

Materials and Equipment:

  • 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH), pellets or flakes

  • Diethylene glycol

  • Deionized water

  • Toluene or Diethyl Ether

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and distillation head, heating mantle, magnetic stirrer

  • Separatory funnel, Rotary evaporator

Experimental Workflow:

Workflow_WK start Combine Ketone, KOH, Hydrazine in Diethylene Glycol heat1 Heat to ~130-140 °C (Hydrazone Formation) start->heat1 distill Increase Temp. to ~200-210 °C Distill off H₂O & excess Hydrazine heat1->distill reflux Reflux at ~200 °C (Monitor by TLC) distill->reflux cool Cool to Room Temp. reflux->cool dilute Dilute with Water cool->dilute extract Extract with Toluene or Ether (3x) dilute->extract wash Wash Organic Layer: 1. 2 M HCl(aq) 2. Brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter & Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify via Recrystallization or Chromatography filter_concentrate->purify

Caption: Experimental workflow for the Wolff-Kishner reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a distillation head and reflux condenser, add the ketone (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol (10-15 mL per gram of ketone).

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture and attach the condenser.

  • Hydrazone Formation: Heat the mixture with stirring to 130-140 °C for 1-2 hours. Water will begin to collect in the distillation head.

  • Deoxygenation: Increase the temperature of the heating mantle so that the internal reaction temperature rises to ~200-210 °C. Carefully distill off water and excess hydrazine. Once the distillation ceases, maintain the reaction mixture at reflux (~200 °C) for 3-5 hours, or until TLC indicates the disappearance of the hydrazone intermediate. Expertise: The removal of water is critical as it drives the equilibrium toward the hydrazone and allows the temperature to rise sufficiently for the final elimination step.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully dilute the viscous residue with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with toluene or diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 2 M HCl (to remove any remaining hydrazine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield the pure methylene product.

Quantitative Data Summary:

Parameter Value/Description Rationale
Ketone 1.0 equivalent Starting material
Hydrazine Hydrate 3.0 equivalents Reagent and ensures complete hydrazone formation
KOH 4.0 equivalents Strong base catalyst
Solvent Diethylene Glycol High boiling point allows for necessary reaction temp.
Temperature 130 °C, then ~200 °C Staged heating for hydrazone formation then elimination
Reaction Time 4-7 hours total Monitored by TLC for completion

| Expected Yield | 70-85% (after purification) | Generally good yields for this robust reaction |

Summary and Method Selection

The choice between these two reductive pathways is dictated entirely by the desired final product.

FeatureProtocol 1: NaBH₄ ReductionProtocol 2: Wolff-Kishner Reduction
Product Secondary AlcoholMethylene Compound (Alkane)
Key Reagents Sodium borohydride (NaBH₄)Hydrazine (N₂H₄), Potassium Hydroxide (KOH)
Conditions Mild (0 °C to RT), neutral/acidic workupHarsh (High temp, ~200 °C), strongly basic
Advantages High yield, high selectivity, simple setup, safeEffective for complete deoxygenation, good for base-stable molecules
Disadvantages Does not achieve deoxygenationRequires high temperatures, hazardous reagents (hydrazine), not suitable for base-sensitive substrates
Primary Use Case Synthesis of chiral alcoholsSynthesis of alkyl-bridged arenes (e.g., Canagliflozin intermediate)

Authoritative Grounding: When selecting a deoxygenation protocol, an alternative to the Wolff-Kishner reduction is the Clemmensen reduction (Zn(Hg), conc. HCl).[14][15][16][17] This method is performed under strongly acidic conditions and is suitable for acid-stable substrates.[17] For the specific substrate in this note, which contains an acid-sensitive thiophene ring, the Wolff-Kishner reduction is the more appropriate and reliable choice to avoid potential side reactions.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. American Chemical Society. [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Institute. [Link]

  • Clemmensen reduction. Annamalai University. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Reduction of a Ketone Using Sodium Borohydride. LibreTexts. [Link]

  • Clemmensen Reduction: Mechanisms and Applications. Scribd. [Link]

  • Clemmensen Reduction: Mechanism and Application. Chemistry Notes. [Link]

  • Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase. ResearchGate. [Link]

  • Wolff-Kishner Reduction, Mechanism & Application. Study.com. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. National Institutes of Health. [Link]

  • Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]

  • Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]

  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Wolff-Kishner Reduction. Organic Chemistry Tutor. [Link]

  • Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. WebofPharma. [Link]

  • Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes. ACS Publications. [Link]

Sources

Application Note: Chemo-Selective Deoxygenation of Thienyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for the Synthesis of Benzyl Thiophenes

Executive Summary

The conversion of thiophene-functionalized ketones (aroylthiophenes) to benzyl thiophenes (alkylthiophenes) is a pivotal transformation in the synthesis of bioisosteres and SGLT2 inhibitors. While standard carbonyl reductions exist, the thiophene moiety presents unique challenges: it is electron-rich, susceptible to electrophilic attack (polymerization) in strong Lewis acids, and prone to desulfurization (ring-opening) under heterogeneous catalytic hydrogenation conditions (e.g., Raney Ni).

This guide details two field-proven methodologies to effect this transformation with high chemoselectivity:

  • Ionic Hydrogenation (Silane/Acid): The modern "gold standard" for mild, room-temperature reduction.

  • Wolff-Kishner Reduction (Huang-Minlon): A robust, base-mediated alternative for acid-sensitive substrates.

Strategic Reagent Selection

The choice of reagent is dictated by the electronic nature of the substrate and the presence of protecting groups.

FeatureMethod A: Ionic Hydrogenation Method B: Wolff-Kishner Method C: Clemmensen
Reagents

+ TFA (or

)

+ KOH
Zn(Hg) + HCl
Mechanism Stepwise Hydride Transfer (

)
Hydrazone DecompositionRadical/Carbenoid (Surface)
Conditions Ambient to

(Mild)

(Harsh)
Reflux (Strongly Acidic)
Thiophene Compatibility Excellent (High Chemoselectivity)Good (Ring stable to base)Moderate (Risk of polymerization)
Key Limitation Steric hindrance can slow reaction.Incompatible with esters/amides.Heterogeneous; variable reproducibility.
Recommendation Primary Choice for MedChem.Secondary Choice for Scale-up.Legacy Method (Avoid if possible).
Mechanistic Insight: Ionic Hydrogenation

Ionic hydrogenation is distinct from catalytic hydrogenation. It decouples protonation and hydride transfer. For thiophene ketones, the reaction proceeds via the formation of a thienyl-stabilized carbocation.

Pathway Logic
  • Activation: The carbonyl oxygen is protonated by the Brønsted acid (TFA), increasing electrophilicity.

  • 1st Hydride Transfer: The silane (

    
    ) delivers a hydride to form the alcohol (carbinol).
    
  • Ionization: The alcohol is protonated and water leaves, generating a resonance-stabilized thienyl carbocation.

  • 2nd Hydride Transfer: The silane delivers a second hydride, yielding the methylene product.

IonicHydrogenation Substrate Thienyl Ketone (C=O) Protonated Oxocarbenium Ion Substrate->Protonated + H+ (TFA) Alcohol Intermediate Alcohol (CH-OH) Protonated->Alcohol + H- (Et3SiH) Carbocation Thienyl Carbocation (+) Alcohol->Carbocation - H2O / + H+ Product Benzyl Thiophene (CH2) Carbocation->Product + H- (Et3SiH)

Figure 1: Stepwise mechanism of Ionic Hydrogenation converting a ketone to a methylene group.

Protocol A: Ionic Hydrogenation (Silane/TFA)

Application: Best for high-value intermediates, acid-stable substrates, and late-stage functionalization. Scale: 1.0 mmol to 100 mmol.

Reagents
  • Substrate: Aryl thienyl ketone (1.0 equiv).

  • Reducing Agent: Triethylsilane (

    
    ) (2.5 - 3.0 equiv).
    
  • Solvent/Acid: Trifluoroacetic acid (TFA) (Solvent volume, or 5-10 equiv in DCM).

  • Catalyst (Optional):

    
     (0.1 equiv) if the ketone is electron-deficient.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Thienyl Ketone (1.0 equiv) in Triethylsilane (3.0 equiv).

    • Note: If the substrate is solid and not soluble in silane, add a minimal amount of anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the mixture to

    
     using an ice bath. Add TFA  (5–10 equiv) dropwise over 10 minutes.
    
    • Caution: Exothermic reaction.[1] Hydrogen gas evolution may occur if silane degrades; ensure venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC or HPLC.[1] The intermediate alcohol may be visible.[2] If the reaction stalls at the alcohol stage, heat to

      
      .
      
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dilute the residue with Ethyl Acetate (EtOAc).

    • Wash carefully with saturated aqueous

      
       (Caution: Gas evolution) until the aqueous layer is basic.
      
    • Wash with brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Self-Validating Check:

  • 1H NMR: Disappearance of the ketone carbonyl carbon signal (~180-190 ppm in 13C) and appearance of a benzylic methylene singlet/doublet (~3.8-4.2 ppm in 1H).

Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification)

Application: Best for acid-sensitive substrates (e.g., acetals present) or bulk scale-up where silane costs are prohibitive.

Reagents
  • Substrate: Aryl thienyl ketone (1.0 equiv).

  • Hydrazine Source: Hydrazine hydrate (

    
    , 3.0 - 5.0 equiv).
    
  • Base: Potassium Hydroxide (KOH) pellets (3.0 - 4.0 equiv).

  • Solvent: Diethylene Glycol (high boiling point).[3]

Step-by-Step Methodology
  • Hydrazone Formation: In a flask equipped with a Dean-Stark trap and reflux condenser, combine the Ketone , Diethylene Glycol (10 mL/g substrate), Hydrazine Hydrate , and KOH .

  • Initial Heating: Heat the mixture to

    
     for 1–2 hours.
    
    • Purpose: Formation of the hydrazone intermediate.[3][4][5][6][7]

  • Distillation: Increase the temperature to

    
    . Allow water and excess hydrazine to distill off into the Dean-Stark trap.
    
    • Critical Step: The internal temperature must rise to ensure decomposition of the hydrazone.

  • Reflux: Once the distillate removal slows and internal temp reaches

    
    , reflux for 3–4 hours.
    
  • Work-up:

    • Cool to room temperature.[1] Dilute with water (2x volume).

    • Extract with Toluene or Diethyl Ether.

    • Wash organics with 1M HCl (to remove residual hydrazine), then brine.

    • Dry and concentrate.[1]

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Stalled at Alcohol (Method A) Carbocation stability is too low (electron-withdrawing groups).Add Lewis Acid catalyst (

or

) to assist ionization. Increase temp to

.
Polymerization (Method A) Acid concentration too high; Thiophene ring activated.Dilute with DCM. Use weaker acid (Acetic Acid) with

instead of Silane/TFA.
Low Yield (Method B) Incomplete hydrazone formation.Ensure initial heating at

is sufficient before raising temp. Use anhydrous hydrazine.
Desulfurization Presence of active metal contaminants.Avoid Raney Ni or Pd/C. Stick to chemical reductions (Silane or Hydrazine).
Workflow Decision Tree

DecisionTree Start Start: Thienyl Ketone Reduction AcidSens Is the molecule Acid Sensitive? (e.g., Acetals, Epoxides) Start->AcidSens BaseSens Is the molecule Base Sensitive? (e.g., Esters, Amides) AcidSens->BaseSens No (Stable to Acid) MethodB Method B: Wolff-Kishner (Hydrazine / KOH) AcidSens->MethodB Yes (Labile to Acid) MethodA Method A: Ionic Hydrogenation (Et3SiH / TFA) BaseSens->MethodA No (Stable to Base) MethodC Consider 2-Step: 1. NaBH4 (Alcohol) 2. Barton-McCombie BaseSens->MethodC Yes (Labile to Base)

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

References
  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

  • Doyle, M. P., et al. (1976). Silane reductions in acidic media. Journal of Organic Chemistry.

  • Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society.[8]

  • Organic Syntheses. (1972). Reduction of Acylthiophenes via Wolff-Kishner (Huang-Minlon). Organic Syntheses, Coll. Vol. 5, p. 533.

  • BenchChem. (2025).[1] Application Notes for Triethylsilane as a Mild Reducing Agent.

Sources

Scalable process chemistry for SGLT2 inhibitor intermediates

Scalable Process Chemistry for SGLT2 Inhibitors: The -Aryl Glucoside Challenge

Abstract & Strategic Analysis

The gliflozins (Empagliflozin, Dapagliflozin, Canagliflozin) represent a cornerstone in modern diabetes management. Structurally, they share a unique


-aryl glucoside

From a process chemistry perspective, the construction of this



This guide details the transition from bench-scale synthesis to robust process chemistry, focusing on Turbo-Grignard metallation , Lewis Acid-mediated reduction , and crystallization-driven purification .

The "Med-Chem" vs. "Process" Divergence
FeatureMedicinal Chemistry RouteScalable Process Route
Metallation

-BuLi at


-PrMgCl

LiCl at

to

Glycosylation Unstable lithiated speciesGrignard or Flow-Chemistry Lithiation
Reduction

/

(Variable Yields)

/

(Robust, Cheaper)
Purification Flash ChromatographyCo-crystallization (e.g., L-Proline)

Critical Process Parameters (CPP): The -Glycosylation

The pivotal step in SGLT2 inhibitor synthesis is the coupling of the aglycone (aryl halide) with the sugar moiety (gluconolactone).[1][2]

Mechanism & Causality
  • Metallation: The aryl halide (iodide or bromide) must be converted to a nucleophile. Traditional

    
    -BuLi requires 
    
    
    to prevent side reactions (e.g., benzylic deprotonation).
    • Process Solution: Use Knochel-Hauser base (

      
      -PrMgCl
      
      
      LiCl). The Lithium Chloride solubilizes the Grignard species, increasing reactivity and allowing halogen-metal exchange at manageable temperatures (
      
      
      ).
  • Coupling: The nucleophile attacks the gluconolactone to form a lactol (hemiketal).

  • Reduction: The lactol is reduced to the glucoside.

    • Stereocontrol: The reduction must yield the

      
      -anomer  (
      
      
      -trans). This is achieved via the anomeric effect and steric guidance. Under Lewis Acid conditions, the oxocarbenium intermediate adopts a conformation where the hydride attacks from the
      
      
      -face (axial), forcing the aryl group equatorial (
      
      
      ).
Visualizing the Pathway

SGLT2_ProcessAryl_HalideAryl Halide(Aglycone)MetallationStep 1: Metallation(i-PrMgCl·LiCl, -20°C)Aryl_Halide->MetallationActivationGluconoGluconolactone(Protected)CouplingStep 2: Coupling(C-C Bond Formation)Glucono->CouplingElectrophileMetallation->CouplingNucleophileLactolLactol Intermediate(Hemiketal)Coupling->LactolReductionStep 3: Reduction(Et3SiH / AlCl3)Lactol->ReductionStereoselectiveBeta_Anomerβ-C-Aryl Glucoside(Crude)Reduction->Beta_AnomerCrystStep 4: Co-Crystallization(L-Proline/Solvent)Beta_Anomer->CrystPurificationFinal_APIFinal API(>99.5% Purity)Cryst->Final_API

Figure 1: Strategic workflow for scalable SGLT2 inhibitor synthesis, highlighting the transition from metallation to crystallization.[3][4]

Detailed Protocol: Empagliflozin Intermediate Synthesis

This protocol is adapted from optimized processes (e.g., Wang et al., Org.[5] Lett. 2014) designed for kilogram-scale implementation.[6]

Reagents & Equipment[4][8][9][10][11]
  • Reactants: (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (Aryl Iodide), 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.

  • Reagents:

    
    -PrMgCl
    
    
    LiCl (Turbo Grignard, 1.3M in THF),
    
    
    ,
    
    
    (Triethylsilane).
  • Solvents: THF (anhydrous), Dichloromethane (DCM), Acetonitrile (MeCN).

  • Equipment: Jacketed glass reactor with cryostat, overhead stirrer, internal temperature probe.

Step 1: Aryl-Magnesium Formation (The Turbo Grignard)
  • Charge the reactor with Aryl Iodide (1.0 equiv) and anhydrous THF (5 vol).

  • Cool the mixture to

    
    .
    
  • Add

    
    -PrMgCl
    
    
    LiCl (1.1 equiv) dropwise over 30 minutes.
    • Process Note: Maintain internal temperature

      
      . The LiCl complex accelerates the I/Mg exchange, completing it in <1 hour, whereas standard 
      
      
      -PrMgCl would be sluggish at this temperature.
  • Stir at

    
     for 1 hour. Verify exchange by HPLC (quench small aliquot with MeOH).
    
Step 2: -Glycosylation (Coupling)
  • Prepare a solution of TMS-protected Gluconolactone (1.1 equiv) in Toluene/THF.

  • Add the gluconolactone solution to the aryl-Grignard mixture at

    
    .
    
  • Stir for 2 hours. The mixture will contain the magnesium alkoxide of the lactol.

  • Quench with aqueous

    
     (inverse quench into acid is preferred for scale).
    
  • Workup: Separate phases. The organic phase contains the Lactol. Solvent swap to DCM/MeCN (1:1 ratio) for the next step.

Step 3: Stereoselective Reduction (The Method)

Why



  • Cool the Lactol solution (in DCM/MeCN) to

    
    .
    
  • Add

    
     (3.0 equiv).
    
  • Add

    
     (2.0 equiv) in portions. Caution: Exothermic.
    
    • Process Note: The addition rate controls the exotherm. Maintain Temp

      
      .[3][7]
      
  • Warm to room temperature (

    
    ) and stir for 4 hours.
    
  • Monitor by HPLC for disappearance of Lactol and formation of

    
    -anomer.
    
Step 4: Purification via Crystallization

Chromatography is avoided by exploiting the solubility differences of the deprotected product.

  • Workup: Quench reduction with water. Separate organic layer.

  • Deprotection: Treat the crude intermediate with MeOH/HCl to remove TMS groups (if not already cleaved during reduction workup).

  • Crystallization:

    • Distill off solvent and replace with Ethanol/Water.

    • Seed with authentic Empagliflozin crystals.

    • Cool slowly to

      
      .
      
    • Filter and wash with cold Ethanol.

Mechanism of Stereoselectivity

The reduction step is the most scientifically complex operation. The choice of Lewis Acid dictates the transition state.

Reduction_Mechanismcluster_legendStereochemical DriverLactolLactol (Hemiketal)OxocarbeniumOxocarbenium Ion(Planar C1)Lactol->OxocarbeniumLewis Acid (AlCl3)removes -OHTransitionTransition State(Pseudo-Chair)Oxocarbenium->TransitionEt3SiH ApproachProductβ-C-Glucoside(Equatorial Aryl)Transition->ProductHydride attack fromAlpha-face (Axial)NoteAxial hydride delivery is favoredkinetically to minimize steric clashwith C3/C5 substituents.

Figure 2: Mechanistic pathway of the stereoselective reduction. The oxocarbenium ion is attacked axially by the hydride, resulting in the equatorial (beta) aryl substituent.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or ReactorEnsure KF (Karl Fischer) of THF is <50 ppm. Dry reactor at

under vacuum.
Incomplete Exchange Temperature too low for

-PrMgCl (non-Turbo)
Switch to Turbo Grignard (

-PrMgCl

LiCl) or raise temp to

(risk of side reactions).
High

-anomer
Reduction temperature too highKeep reduction start temp

. Ensure Lewis Acid is added slowly.
Gel formation Aluminum salts during quenchUse Rochelle's salt (Potassium Sodium Tartrate) or Citric acid wash to solubilize Aluminum species.

References

  • Wang, X. J., et al. (2014).[5] "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a

    
    -Glycopyranoside." Organic Letters, 16(16), 4090–4093.[6] Link
    
  • Ohtake, Y., et al. (2016).[8] "Development of a Scalable Synthesis of Tofogliflozin." The Journal of Organic Chemistry, 81(5), 2148–2153.[8] Link

  • Gremmen, C., et al. (2018).[4] "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 22(3), 266–280. Link

  • Knochel, P., et al. (2011). "Turbo-Grignards in Process Chemistry." Chemie Ingenieur Technik, 83(11).

Application Note: C-Arylation of Silyl-Protected Glucose with Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector, specifically those working on SGLT2 inhibitor synthesis and carbohydrate chemistry.

Executive Summary

The formation of C-aryl glycosidic bonds is the cornerstone of synthesizing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Canagliflozin and Ipragliflozin. Unlike O-glycosides, C-glycosides possess metabolic stability against hydrolytic enzymes, a critical feature for oral bioavailability.

This guide details the nucleophilic addition-reduction sequence , the industry-standard methodology for coupling lithiated thiophene intermediates with silyl-protected gluconolactones. We focus on the use of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (TMS-gluconolactone) due to its transient stability, ease of removal, and steric directing capabilities.

Mechanistic Principles

The synthesis relies on a two-stage transformation:[1][2][3][4][5][6]

  • Nucleophilic Addition: A lithiated thiophene species attacks the carbonyl carbon of the gluconolactone. This breaks the lactone ring (or opens the carbonyl) to form a hemiacetal (lactol) intermediate.

  • Stereoselective Reduction: The lactol is reduced to the C-glycoside. The high

    
    -selectivity (equatorial aryl group) is achieved via an oxocarbenium ion intermediate. The bulky silyl protecting groups at C3, C4, and C6 shield the 
    
    
    
    -face, forcing the incoming hydride (from triethylsilane) to attack from the axial (
    
    
    ) position, pushing the aryl group equatorial (
    
    
    ).
Visualization: Reaction Pathway

ReactionMechanism Lactone TMS-Gluconolactone (Electrophile) Lactol Lactol Intermediate (Anomeric Mixture) Lactone->Lactol Workup/Acid Thiophene Lithiated Thiophene (Nucleophile) Thiophene->Lactone Nucleophilic Attack (-78°C) Oxocarbenium Oxocarbenium Ion (Planar C1) Lactol->Oxocarbenium BF3·OEt2 (Lewis Acid) Product β-C-Aryl Glucoside (Target) Oxocarbenium->Product Et3SiH (Axial Hydride Delivery)

Figure 1: Mechanistic pathway for the conversion of TMS-gluconolactone to


-C-aryl glucoside.

Pre-Protocol Considerations

Reagent Quality & Safety
  • TMS-Gluconolactone: Highly moisture sensitive. While commercially available, it is often prepared in situ or freshly distilled/recrystallized. Hydrolysis yields gluconic acid, which quenches the organolithium reagent.

  • Thiophene Halides: The starting material (e.g., 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene) must be azeotropically dried with toluene before lithiation.

  • Cryogenic Conditions: The lithiation and coupling must occur at -78°C . Higher temperatures lead to lactone enolization (proton abstraction) rather than nucleophilic addition, drastically reducing yield.

Experimental Protocols

Protocol A: Preparation of TMS-Gluconolactone (In Situ)

Note: If using commercial TMS-gluconolactone, proceed to Protocol B after ensuring dryness.

Reagents:

  • D-Glucono-1,5-lactone (10.0 g, 56.1 mmol)

  • N-Methylmorpholine (NMM) (45.0 g, 445 mmol)

  • Trimethylsilyl chloride (TMSCl) (36.5 g, 336 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

  • Suspend D-glucono-1,5-lactone in anhydrous THF (100 mL) under nitrogen.

  • Cool the mixture to -5°C to 0°C .

  • Add N-methylmorpholine (NMM) dropwise, maintaining temperature < 5°C.

  • Add TMSCl dropwise over 30 minutes. The reaction is exothermic; control rate to keep T < 10°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC.

  • Workup: Dilute with toluene (200 mL) and cool to 0°C. Add water (100 mL) to dissolve salts. Separate phases.

  • Wash organic layer with cold NaH2PO4 (10% aq) and brine.

  • Dry over Na2SO4, filter, and concentrate in vacuo to obtain the thick oil or solid TMS-lactone.

  • Critical: Azeotrope with toluene (2 x 50 mL) to remove trace water before the next step.

Protocol B: C-Arylation (Coupling & Reduction)

Target: Synthesis of a Canagliflozin-type intermediate.[1][2][4]

Reagents:

  • Nucleophile Precursor: Brominated Thiophene Intermediate (e.g., 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene) (1.0 equiv)

  • Electrophile: TMS-Gluconolactone (from Protocol A) (1.1 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.05 equiv)

  • Reducing Agents: Triethylsilane (Et3SiH) (3.0 equiv), Boron Trifluoride Diethyl Etherate (BF3·OEt2) (2.0 equiv)[7]

  • Solvents: THF (anhydrous), DCM (anhydrous), Methanol.

Step 1: Lithiation and Coupling

  • Dissolve the Brominated Thiophene (10 mmol) in anhydrous THF/Toluene (1:1, 40 mL) under Argon.

  • Cool solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 20 mins. Maintain internal temp < -70°C.

    • Checkpoint: Stir for 30 mins at -78°C. Verify Lithiation by quenching a small aliquot with D2O and checking via NMR/MS (disappearance of bromide).

  • Dissolve TMS-Gluconolactone (11 mmol) in Toluene (20 mL) and cool to -78°C.

  • Cannulate the lactone solution into the lithiated thiophene mixture slowly over 30 mins.

  • Stir at -78°C for 1 hour.

  • Quench: Add a solution of Methanesulfonic acid (MSA) (2.0 equiv) in Methanol (50 mL) while still at -78°C.

  • Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Mechanism Note: This step converts the initial lactol/ketone intermediate into the stable O-methyl glycoside . This intermediate is more stable for the subsequent reduction than the free lactol.

Step 2: Stereoselective Reduction

  • Concentrate the reaction mixture to remove THF/MeOH. Re-dissolve the residue in anhydrous Dichloromethane (DCM) or MeCN/DCM (1:1).

  • Cool to -20°C .

  • Add Triethylsilane (Et3SiH) (30 mmol).

  • Add BF3·OEt2 (20 mmol) dropwise.

    • Caution: Gas evolution and exotherm.

  • Allow temperature to rise to 0°C and stir for 2-4 hours.

    • Monitoring: HPLC should show conversion of the O-methyl glycoside (two peaks for

      
      ) to the single 
      
      
      
      -C-glycoside peak.
  • Workup: Quench with saturated NaHCO3 (aq). Extract with EtOAc.

  • Purification: The crude product (often containing TMS groups or partially deprotected species) is usually subjected to global deprotection (if TMS groups remain) or recrystallization.

    • Note: Under these reduction conditions (BF3/Et3SiH), TMS groups on the sugar are often cleaved or labile. If full deprotection is desired, treat crude with dilute HCl/MeOH.

Data Summary & Optimization

Yield & Selectivity Table
VariableConditionOutcomeRef
Lithiation Temp -78°C>90% Conversion to Lactol[1, 2]
Lithiation Temp -40°C<50% Yield (Enolization/Decomp)[2]
Protecting Group TMS (Trimethylsilyl)High

-selectivity (>20:1)
[1, 3]
Protecting Group Benzyl (Bn)Lower

-selectivity, harder removal
[3]
Reduction Solvent DCM/MeCN (1:1)Optimal yield & kinetics[4]
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield of C-Glycoside Check1 Is the Lactol forming? Problem->Check1 Check2 Is the Reduction stereoselective? Check1->Check2 Yes RootCause1 Moisture in Lactone (Quenches Li-Reagent) Check1->RootCause1 No RootCause2 Temp > -70°C (Enolization) Check1->RootCause2 No RootCause3 Insufficient Lewis Acid (Incomplete Reduction) Check2->RootCause3 Alpha/Beta Mix

Figure 2: Troubleshooting logic for common failure modes in C-arylation.

References

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355–6360.

  • ScinoPharm Taiwan Ltd. (2015).

    
    -Selective C-Arylation of Silyl Protected 1,6-Anhydroglucose with Arylalanes: The Synthesis of SGLT2 Inhibitors. Journal of Organic Chemistry, 80(4), 2295–2309.[8] 
    
  • BenchChem. (2025).[2][9] A Comparative Benchmarking of Canagliflozin Synthesis Routes.

  • Thieme Connect. (2010). Synthesis of Canagliflozin via Thiophene Intermediate.

  • Vertex AI Search Results. (2026). Consolidated Search Snippets 1.1 - 1.24.

Sources

Application Note: Scalable Preparation of 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene via Copper-Catalyzed Aromatic Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The compound 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 898566-17-1) is a critical, high-value intermediate in the synthesis of Canagliflozin (Invokana), a highly potent sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus[1].

In established synthetic routes, the diarylmethane core is constructed first, typically yielding the bromo-precursor, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. However, the subsequent crucial step—coupling the aglycone core to a protected D-gluconolactone—requires a highly chemoselective metal-halogen exchange.

Causality of Precursor Selection (Iodo vs. Bromo): Attempting a lithium-halogen exchange directly on the bromo-precursor using


-butyllithium (

-BuLi) is kinetically slow at -78 °C. Elevating the temperature or using more reactive reagents (like

-BuLi) leads to severe side reactions, primarily the competitive deprotonation of the acidic benzylic methylene protons or the unsubstituted thiophene positions. By converting the aryl bromide to an aryl iodide, the rate of lithium-halogen exchange is dramatically accelerated. The iodo-precursor undergoes instantaneous and quantitative exchange with

-BuLi at -78 °C, ensuring complete chemoselectivity and high yields in the subsequent lactone addition[1].

Mechanistic Rationale: The Aromatic Finkelstein Reaction

Direct electrophilic iodination of the diarylmethane core is unselective due to the presence of multiple activated aromatic positions. Therefore, the strategic conversion of the easily accessible bromo-precursor to the iodo-precursor via a copper-catalyzed halogen exchange (the "Aromatic Finkelstein Reaction") is the most robust approach[2].

Developed by Klapars and Buchwald, this transformation utilizes a catalytic system comprising Copper(I) Iodide (CuI) and an aliphatic diamine ligand, such as


-dimethylethylenediamine (DMEDA)[3].

Mechanistic Causality:

  • Ligand Role: CuI alone is insoluble and inactive. DMEDA chelates the copper, solubilizing it and creating an electron-rich Cu(I) center that readily undergoes oxidative addition into the strong C(sp2)–Br bond.

  • Thermodynamic Driving Force: The reaction is driven forward by the mass action of excess Sodium Iodide (NaI) and the differential solubility of the halide salts. In solvents like 1,4-dioxane or

    
    -pentanol, NaI is highly soluble, whereas the byproduct Sodium Bromide (NaBr) precipitates, shifting the equilibrium toward the aryl iodide product.
    

CatalyticCycle CuI [Cu(I)I(diamine)] Active Catalyst CuIII [Cu(III)(Ar)(Br)(I)(diamine)] Oxidative Addition Complex CuI->CuIII + Ar-Br CuIII_I [Cu(III)(Ar)(I)2(diamine)] Halide Exchanged Complex CuIII->CuIII_I + NaI - NaBr CuIII_I->CuI - Ar-I (Reductive Elimination)

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the aromatic Finkelstein reaction.

Experimental Design & Optimization

To establish a self-validating protocol, reaction parameters must be tightly controlled. The table below summarizes the optimization data for the conversion of the bromo-precursor to the iodo-product.

EntryCatalyst (mol%)Ligand (mol%)Halide Source (equiv)SolventTemp (°C)Conversion (%)
1CuI (5)DMEDA (10)NaI (2.0)1,4-Dioxane110> 98
2CuI (5)DMEDA (10)NaI (2.0)

-Pentanol
130> 99
3CuI (5)NoneNaI (2.0)1,4-Dioxane110< 5
4NoneDMEDA (10)NaI (2.0)1,4-Dioxane1100
5CuI (5)DMEDA (10)KI (2.0)1,4-Dioxane11045

Data Interpretation: The necessity of the diamine ligand is absolute (Entry 3 & 4).


-Pentanol allows for a higher reflux temperature, slightly accelerating the reaction, but 1,4-dioxane provides excellent results at 110 °C. NaI is vastly superior to KI due to its higher solubility in the chosen organic solvents[3].

Step-by-Step Protocol

Workflow A Bromo Precursor (Ar-Br) B Cu-Catalyzed Halogen Exchange (CuI, NaI, DMEDA) A->B 110 °C, 24h C Aqueous Workup (NH4OH wash) B->C Quench D Crystallization (Heptane/EtOAc) C->D Organic Phase E Iodo Product (Ar-I) D->E Pure API Intermediate

Figure 2: Synthetic workflow for the preparation and isolation of the iodo-thiophene intermediate.

Reagents Required:

  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: 10.0 g (27.7 mmol, 1.0 equiv)

  • Sodium Iodide (NaI): 8.3 g (55.4 mmol, 2.0 equiv) - Must be ultra-dry.

  • Copper(I) Iodide (CuI): 264 mg (1.38 mmol, 5 mol%)

  • 
    -Dimethylethylenediamine (DMEDA): 245 mg (2.77 mmol, 10 mol%)
    
  • 1,4-Dioxane (Anhydrous): 50 mL

Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with dry Argon three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which permanently deactivates the catalyst.

  • Reagent Charging: Under a positive flow of Argon, charge the flask with the bromo-precursor (10.0 g), CuI (264 mg), and anhydrous NaI (8.3 g).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (50 mL) followed by DMEDA (0.30 mL). The solution will transition from a pale suspension to a deep blue/green homogeneous complex as the active

    
     species forms.
    
  • Thermal Activation: Seal the system under Argon and heat the reaction mixture in an oil bath set to 110 °C. Stir vigorously for 24 hours. The mixture will become heterogeneous as NaBr precipitates.

  • Reaction Monitoring: Monitor the conversion via HPLC or GC-MS. The reaction is deemed complete when the bromo-precursor is < 1% by area.

  • Quenching and Copper Removal: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and pour into a separatory funnel containing 100 mL of 5% aqueous Ammonium Hydroxide (

    
    ). Causality: The ammonia wash is critical. It forms the highly water-soluble 
    
    
    
    complex, efficiently stripping residual copper from the organic phase, preventing downstream toxicity and color degradation.
  • Extraction: Separate the phases. Wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude residue from a mixture of Heptane and Ethyl Acetate (9:1) to afford 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene as an off-white to pale yellow crystalline solid.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following spectroscopic markers should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic benzylic methylene (
    
    
    ) singlet at approximately
    
    
    4.10 ppm. The methyl group on the central phenyl ring appears as a singlet near
    
    
    2.25 ppm. The thiophene protons will present as two distinct doublets (
    
    
    Hz) around
    
    
    6.70 and 7.10 ppm.
  • Mass Spectrometry (ESI+): The molecular ion peak

    
     should be observed at 
    
    
    
    409.0 (Calculated for
    
    
    : 408.27 g/mol ).

Safety & Scale-up Considerations

  • Solvent Toxicity: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. For large-scale manufacturing (kg scale),

    
    -pentanol is highly recommended as a greener, safer alternative that provides comparable yields[2].
    
  • Exotherm Control: While the halogen exchange itself is not highly exothermic, the subsequent metal-halogen exchange with

    
    -BuLi is violently exothermic and must be performed under strict cryogenic control (-78 °C) in Hastelloy or glass-lined reactors.
    

References

  • Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002, 124 (50), 14844–14845. URL: [Link]

  • Nomura, S.; Sakamaki, S.; Hongu, M.; Kawanishi, E.; Koga, Y.; Sakamoto, T.; Yamamoto, Y.; Ueta, K.; Kimata, H.; Nakayama, K.; Tsuda-Tsukimoto, M. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 2010, 53 (17), 6355–6360. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-5-(4-fluorobenzyl)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting Guide Ticket ID: SGLT2-INT-OPT-04 Audience: Process Chemists, Medicinal Chemists[1][2][3][4]

Executive Summary

The synthesis of 2-Bromo-5-(4-fluorobenzyl)thiophene is a critical workflow, often serving as a key intermediate for SGLT2 inhibitors (e.g., Canagliflozin analogs).[1][2][3][4] While the structure appears simple, the synthesis is plagued by three common yield-killing pitfalls:

  • Incomplete Reduction: Stalling at the carbinol stage during the reduction of the ketone precursor.[3]

  • Regioselectivity Failure: Competitive bromination at the benzylic position (radical mechanism) versus the desired thiophene ring (ionic mechanism).[4]

  • Poly-bromination: Formation of 2,3-dibromo or 2,4-dibromo byproducts due to lack of stoichiometric control.[1][2][3][4]

This guide provides a self-validating protocol to navigate these bottlenecks, focusing on the Friedel-Crafts


 Silane Reduction 

NBS Bromination
route, which is chemically superior to direct coupling methods for scale-up.[1][2][3][4]

Module 1: The Backbone Synthesis (Acylation & Reduction)[2][3][4]

The Protocol

The most robust route builds the carbon skeleton first, avoiding the "Halogen Dance" often seen when manipulating brominated thiophenes with organolithiums.[3]

Step A: Friedel-Crafts Acylation

  • Reagents: 2-Chlorothiophene (or Thiophene) + 4-Fluorobenzoyl chloride +

    
    .[1][2][3][4]
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.[2][4]

Step B: Deoxygenation (The Yield Critical Step) [2][3][4]

  • Reagents: Triethylsilane (

    
    ) + Boron Trifluoride Etherate (
    
    
    
    ) or Trifluoroacetic Acid (TFA).[2][4]
  • Mechanism: Ionic hydrogenation.[4]

Troubleshooting Guide: Reduction Stalls

Q: My reduction of the ketone stops at the alcohol (carbinol) intermediate. Yield is <50%. Why?

A: The Lewis Acid stoichiometry is likely insufficient. In ionic hydrogenation, the silane acts as a hydride donor, but the hydroxyl group must first be activated by the acid to form a carbocation.[3]

  • The Fix: Increase

    
     or TFA to 3.0–4.0 equivalents . The reaction produces water/silanols that can deactivate the Lewis acid.[3]
    
  • The Check: If using TFA, ensure the reaction is refluxed.[3] If using

    
    , keep it at 
    
    
    
    .
  • Alternative: If the thiophene ring is sensitive to polymerization (dark tar formation), switch to

    
      at 
    
    
    
    .[3] This is milder and often pushes conversion to 100% without polymerizing the electron-rich thiophene.[2][3][4]

Module 2: The Critical Bromination (Yield Bottleneck)

This is the step where most batches fail to meet specification.[3] You are converting 2-(4-fluorobenzyl)thiophene to This compound .

The Mechanism: Ionic vs. Radical
  • Desired Path (Ionic): Electrophilic Aromatic Substitution (EAS) at the 5-position.[1][2][3][4]

  • Undesired Path (Radical): Benzylic bromination at the

    
     linker.[4]
    
Visualizing the Competition

BrominationPathways Start 2-(4-fluorobenzyl)thiophene IonicCond Conditions: Polar Solvent (DMF/THF) No Light Low Temp (<0°C) Start->IonicCond RadicalCond Conditions: Non-polar Solvent (CCl4/Hexane) Light / UV Peroxides Start->RadicalCond NBS NBS Reagent NBS->IonicCond NBS->RadicalCond Product TARGET: This compound (Ring Substitution) IonicCond->Product Major Pathway Impurity IMPURITY: alpha-Bromo-benzyl derivative (Linker Substitution) RadicalCond->Impurity Avoid This

Figure 1: Mechanistic divergence in NBS bromination. Solvent polarity is the primary switch between ring substitution (desired) and benzylic substitution (impurity).[2][3][4]

Troubleshooting Guide: Bromination Issues

Q: I am seeing ~15% benzylic bromide impurity. It degrades my product during workup.

A: You are inadvertently favoring the radical mechanism. [3]

  • Root Cause: Using non-polar solvents (like

    
     or pure DCM) or exposing the flask to ambient light.[4]
    
  • The Protocol Fix:

    • Switch Solvent: Use DMF (N,N-Dimethylformamide) or a 1:1 mixture of THF/Acetic Acid .[2][4] Polar solvents stabilize the succinimide anion and the bromonium intermediate, enforcing the ionic mechanism [1].[3]

    • Darkness: Wrap the flask in aluminum foil. Even lab fluorescent lighting can initiate radical chains at the benzylic position.[3]

    • Temperature: Cool to -10°C to 0°C . The benzylic radical abstraction has a higher activation energy than the ring attack; cooling kinetically suppresses the side reaction.[3]

Q: I have 2,5-dibromo impurities. How do I remove them?

A: Separation is difficult; prevention is required. The reactivity difference between the starting material and the mono-bromo product is small.[3]

  • Stoichiometry: Use 0.95 equivalents of NBS. It is better to have 5% unreacted starting material (which is less polar and easier to separate) than 5% dibromo product (which co-elutes).[2][4]

  • Addition Rate: Add NBS as a solution in DMF dropwise over 1 hour. Dumping solid NBS creates local hotspots of high concentration, leading to immediate over-bromination.

Module 3: Purification & Isolation

Q: The product is an oil and won't crystallize.[3] Is it impure?

A: Not necessarily. The molecule has a low melting point. this compound is often a viscous oil or a low-melting solid (mp ~30-40°C depending on purity).[1][2][3][4]

Purification Protocol:

  • Quench: Pour reaction mixture into ice water + 5%

    
     (to remove traces of 
    
    
    
    ).
  • Extraction: Extract with Ethyl Acetate (EtOAc).[4] Wash organic layer with water (

    
    ) to remove all DMF.[2][4] Residual DMF causes oiling out.[1][2][3][4]
    
  • Filtration: Pass through a short pad of silica gel (eluting with 100% Hexanes) to remove succinimide and polar tars.[4]

  • Distillation: If high purity is needed, perform Kugelrohr distillation under high vacuum (<0.1 mmHg). The product distills, leaving behind polymeric byproducts.[3]

Summary of Optimized Conditions

ParameterStandard (Flawed)Optimized (Recommended) Reason
Reduction Reagent


Prevents ring reduction; specific for C=O

CH2.[1][2][3][4]
Bromination Solvent

or DCM
DMF or THF/AcOH Polarity favors ionic ring substitution over benzylic radical attack.[2][4]
Bromination Temp Room Temp-10°C to 0°C Kinetic control to prevent over-bromination.
Bromination Light AmbientDark (Foil wrapped) Suppresses radical initiation.[2][4]
NBS Equivalents 1.1 eq0.95 - 0.98 eq Minimizes difficult-to-separate dibromo impurities.[1][2][3][4]

References

  • NBS Bromination Mechanism

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[1][2][3][4]

    • Source: National Institutes of Health (NIH) / PubMed Central.[4]

    • Context: Discusses NBS conditions and solvent effects on thiophene deriv
    • URL:[Link]

  • SGLT2 Intermediate Synthesis (Canagliflozin Precursors)

    • Title: Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Patent CN104892566A).[1][2][3][4]

    • Source: Google Patents.[4]

    • Context: Details the Friedel-Crafts and Silane reduction sequence for the exact thiophene-benzyl scaffold.
    • URL
  • Silane Reduction Specifics

    • Title: Triethylsilane (TES) - Reagents for Organic Synthesis.[1][2][3][4]

    • Source: Organic-Chemistry.org.[4]

    • Context: Validates the use of for deoxygenation of aryl ketones without affecting the thiophene ring.
    • URL:[Link][1][2][3][4]

  • Purification & Properties

    • Title: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Substance Info.[1][2][3][4][5][6]

    • Source: PubChem / NIH.[4]

    • Context: Provides physical property data (melting points, solubility) to assist in isolation.[4]

    • URL:[Link][1][2][3][4]

Sources

Troubleshooting low purity in Canagliflozin intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CANA-SYN-001 Subject: Troubleshooting Low Purity in Canagliflozin Process Chemistry Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses low purity issues in the synthesis of Canagliflozin (Invokana), specifically focusing on the critical C-glycosylation and subsequent reduction steps. The synthesis of SGLT2 inhibitors is chemically demanding due to the requirement for high stereoselectivity (


-anomer preference) and the suppression of ring-contraction impurities (furanosides).

This support document is structured into three diagnostic modules. Each module treats the synthesis as a self-validating system , where specific inputs (temperature, stoichiometry, addition rates) must be verified to guarantee the output quality.

Module 1: The Aglycone Foundation

Target Intermediate: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Critical Quality Attribute (CQA): Regiochemical Purity > 99.0%[1]

Low purity in the final API often originates from structural isomers formed during the aglycone synthesis that are difficult to separate later.

Diagnostic Protocol: Aglycone Impurities
Impurity TypeSymptom (HPLC/LCMS)Root CauseCorrective Action
Regioisomer (Impurity A) Peak ~0.9-1.1 RRT relative to Aglycone. Mass matches target.Friedel-Crafts Acylation Error: Acylation of 2-(4-fluorophenyl)thiophene occurred at C3 or C4 instead of C2.Control Catalyst/Temp: Maintain reaction temp < 0°C during AlCl3 addition. High temps promote thermodynamic equilibration to unwanted isomers.
Des-fluoro Impurity (Impurity B) Mass [M-18] relative to target (loss of F, gain of H).Lithium-Halogen Exchange: During the coupling step, n-BuLi attacked the Fluorine on the phenyl ring.Cryogenic Control: Ensure internal temp is ≤ -78°C before n-BuLi addition. If temp spikes > -60°C, Li-F exchange kinetics accelerate.
Expert Insight: The "Des-fluoro" Trap

The 4-fluorophenyl moiety is susceptible to attack by strong bases. If you observe Des-fluoro impurities, your cryogenic exchange was likely compromised.

  • Validation Step: Quench a small aliquot with

    
     immediately after lithiation. If deuterium incorporation is observed at the fluorine position via NMR, your temperature control failed.
    

Module 2: The Critical C-Glycosylation & Reduction

Target Step: Coupling of Aglycone with Gluconolactone followed by Reduction. Major Pitfall: Stereoselectivity (


 vs 

) and Ring Contraction (Pyranose vs Furanose).
Workflow Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways that determine your impurity profile.

Canagliflozin_Pathway Aglycone Aglycone (Lithiated) Hemiketal Hemiketal Intermediate (Unstable) Aglycone->Hemiketal Coupling (-78°C) Lactone Gluconolactone (Protected) Lactone->Hemiketal Oxocarbenium Oxocarbenium Ion (Transition State) Hemiketal->Oxocarbenium Lewis Acid (BF3/Et3SiH) Beta_Pyranose Canagliflozin (β-Pyranose) TARGET PRODUCT Oxocarbenium->Beta_Pyranose Slow Addition Thermodynamic Control Alpha_Pyranose α-Anomer (Impurity) Oxocarbenium->Alpha_Pyranose Fast Reduction Kinetic Leakage Furanose Furanoside Impurity (Ring Contraction) Oxocarbenium->Furanose High Temp (>0°C) Ring Contraction

Caption: Reaction pathway showing the bifurcation between the desired


-pyranose and the critical 

-anomer and Furanose impurities.
Troubleshooting Guide: Reduction Step

Scenario: You have high levels of Furanose Impurity (Ring Contraction).

  • Mechanism: Under acidic conditions, the 6-membered pyranose ring can open and re-close into a thermodynamically stable 5-membered furanose ring if the reduction is not immediate or if the temperature is too high.

  • Corrective Protocol:

    • Reagent Order: Premix the silane (

      
      ) with the substrate before adding the Lewis Acid (
      
      
      
      ). This ensures the hydride is available immediately when the oxocarbenium ion forms.
    • Temperature: Maintain reaction temperature strictly between -20°C and -10°C . Temperatures > 0°C drastically increase furanose formation.

Scenario: You have high levels of


-Anomer .
  • Mechanism: The

    
    -anomer is the thermodynamic product in this specific steric environment, but the 
    
    
    
    -anomer forms kinetically.
  • Corrective Protocol:

    • Solvent Selection: Use a mixture of Dichloromethane (DCM) and Acetonitrile (MeCN) . MeCN can participate in the transition state (Ritter-type interaction) to direct stereoselectivity, though in silane reductions, DCM is standard for solubility.

    • Reaction Time: Allow sufficient equilibration time. Unlike the furanose issue, the

      
      :
      
      
      
      ratio often improves with extended reaction time at controlled cold temperatures.

Module 3: Purification & Isolation

Objective: Upgrading Purity > 99.8%.

If the reaction yields a mix of


 anomers (e.g., 90:10 ratio), crystallization is the only viable industrial purification method, as chromatography is cost-prohibitive at scale.
Crystallization Protocol

Solvent System: Ethyl Acetate / n-Heptane or MeOH / Water.

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C.

  • Seeding: Cool to 35°C and seed with pure

    
    -Canagliflozin crystals (0.5 wt%).
    
  • Anti-solvent: Slowly add n-Heptane over 4 hours.

  • Aging: Hold at 20°C for 6 hours. The

    
    -form crystallizes preferentially.
    
  • Filtration: Filter and wash with 1:3 EtOAc/Heptane.

Self-Validation:

  • Analyze the mother liquor. It should be enriched in the

    
    -isomer and furanose impurities, confirming they have been rejected from the crystal lattice.
    

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after the lithiation/coupling step? A: This is often due to the instability of the lithiated thiophene species. The lithiated intermediate must be generated at -78°C and used immediately. Delays > 30 minutes result in degradation. Additionally, ensure your Gluconolactone is strictly anhydrous; moisture quenches the lithiated species instantly.

Q2: Can I re-process material with high Furanose impurity? A: Generally, no. The furanose ring is stable and difficult to convert back to the pyranose form or separate via standard crystallization due to similar solubility profiles. Prevention during the reduction step is the only robust control strategy.

Q3: My HPLC shows a "Dimer" impurity. Where does this come from? A: Dimer impurities (Impurity C) often arise from the over-reaction of the lithiated species or oxidative coupling of the thiophene ring during workup. Ensure an inert atmosphere (


 or Ar) is maintained until the reaction is fully quenched.

References

  • Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.

  • Vichare, V. et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy.

  • Babu, K.S. et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ResearchGate/ChemistrySelect.

  • Google Patents. (2015). Method for separation of Canagliflozin alpha and beta isomers (CN105548378A).

  • Google Patents. (2017). Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene (US20170044129A1).

Sources

Technical Support Center: Purification & Crystallization of 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-5-(4-fluorobenzyl)thiophene —a critical, highly lipophilic intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Due to its low melting point and structural characteristics, this compound is notoriously prone to liquid-liquid phase separation (LLPS) and co-crystallization with structurally similar impurities. This guide provides self-validating protocols, mechanistic causality, and troubleshooting logic to ensure high-purity crystalline isolation.

PORTAL A: Mechanistic Troubleshooting & Causality

Q: Why does my product form a milky emulsion instead of crystallizing?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[1]. This phenomenon occurs when your supersaturated solution enters a miscibility gap before reaching the critical nucleation threshold for the solid phase[2].

The Causality: Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich secondary liquid phase (the oil droplets)[1]. Because this amorphous oil phase acts as an excellent solvent for unwanted impurities, any subsequent spontaneous solidification will permanently trap these impurities within the bulk solid, severely degrading product purity[3]. The Fix: To bypass the LLPS boundary, you must alter the thermodynamic pathway. Decrease the initial supersaturation by reducing the anti-solvent addition rate, and introduce seed crystals (0.5–1.0 wt%) just above the cloud point to force heterogeneous nucleation before the miscibility gap is reached[1].

Q: How do I purge the des-bromo (2-(4-fluorobenzyl)thiophene) impurity?

A: The des-bromo impurity lacks the highly polarizable bromine atom, making it slightly more lipophilic and significantly lower in melting point than your target compound. The Causality: If you use a purely non-polar solvent (like hexane or heptane), the structural similarity between the target and the des-bromo impurity leads to co-crystallization and the formation of a solid solution. The Fix: Switch to a moderately polar anti-solvent system like Isopropanol/Water. The des-bromo impurity exhibits higher solubility in the alcohol-rich mother liquor at low temperatures, allowing the brominated target to preferentially pack into the crystal lattice.

PORTAL B: Standardized Crystallization Protocols

To accommodate different impurity profiles, two self-validating crystallization systems are provided below.

Quantitative Data: Cooling Profiles & Solvent Ratios
ParameterProtocol 1: IPA/Water (Anti-solvent)Protocol 2: Heptane (Cooling)
Primary Solvent Isopropanol (3 volumes)Heptane (5 volumes)
Anti-solvent Water (1 to 1.5 volumes)N/A
Dissolution Temp 50 – 60 °C60 – 70 °C
Seeding Temp 40 – 45 °C45 – 50 °C
Cooling Rate -0.1 to -0.2 °C/min-0.2 °C/min
Final Hold Temp 0 – 5 °C-5 to 0 °C
Best Used For Purging des-bromo impuritiesPurging polar oxidation products
Protocol 1: Anti-Solvent Crystallization (Self-Validating)

Use this protocol if your crude contains >2% des-bromo or regioisomeric impurities.

  • Dissolution: Suspend crude this compound in 3 volumes of Isopropanol (IPA). Heat to 55 °C until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 1 μm PTFE filter to remove foreign particulates that could cause uncontrolled secondary nucleation.

  • Anti-Solvent Addition: Maintain the temperature at 45 °C. Add 0.5 volumes of Water dropwise over 30 minutes.

  • Seeding (Critical Step): Add 0.5 wt% of pure this compound seed crystals. Hold the temperature for 1 hour to allow the seed bed to mature.

  • Supersaturation Generation: Add the remaining 0.5 to 1.0 volumes of Water over 2 hours, then initiate a linear cooling ramp of -0.1 °C/min down to 5 °C.

  • Validation Check: Before filtration, extract a 1 mL aliquot of the suspension. Filter it immediately and analyze the mother liquor via HPLC. The target compound concentration should be <5 mg/mL. If it is higher, extend the hold time at 5 °C for an additional 2 hours.

  • Isolation: Filter the slurry and wash the cake with 1 volume of cold (5 °C) IPA/Water (2:1 v/v). Dry under vacuum at 30 °C.

Workflow Start Crude this compound Dissolve Dissolve in IPA at 50-60 °C Start->Dissolve Filter Polish Filtration Dissolve->Filter Antisolvent Add Water Dropwise at 45 °C Filter->Antisolvent Seed Add Seed Crystals (0.5-1.0 wt%) Antisolvent->Seed Cooling Cooling (-0.1 °C/min to 5 °C) Seed->Cooling Isolate Filter & Wash (Cold IPA/Water) Cooling->Isolate Dry Vacuum Dry at 30 °C Isolate->Dry

Fig 1: Anti-solvent crystallization workflow for this compound.

PORTAL C: FAQs & Edge Cases

Q: My concentrated crude is turning dark brown/black during solvent evaporation. What is happening?

A: Thiophene derivatives are highly susceptible to oxidative degradation and acid-catalyzed polymerization, especially when concentrated to dryness under high heat. Solution: Never concentrate the crude to a hard glass. Always leave a residual volume of solvent (e.g., 1–2 volumes of MTBE or ethyl acetate) and perform solvent-swapping via distillation under reduced pressure at temperatures strictly below 45 °C.

Q: Can I use silica gel chromatography instead of crystallization?

A: While possible for small-scale discovery chemistry, it is not scalable and often fails to separate the 3-bromo regioisomer from the 2-bromo target due to nearly identical retention factors (Rf). Crystallization exploits the distinct crystal lattice packing energies of the regioisomers, providing vastly superior purification.

Q: How do I recover the product if it has already oiled out in the reactor?

A: Do not attempt to filter an oiled-out mixture. Follow the logic tree below to rescue the batch.

Troubleshooting Issue Issue: Solution Turns Cloudy Check Microscopy Check Issue->Check Droplets Droplets (LLPS / Oiling Out) Check->Droplets Liquid Phase Particles Solid Particles (Nucleation) Check->Particles Solid Phase Action1 Re-heat & Reduce Anti-solvent Droplets->Action1 Action2 Hold Temp for Crystal Growth Particles->Action2

Fig 2: Troubleshooting logic tree for resolving liquid-liquid phase separation (LLPS).

References

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An in-line study of oiling out and crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL: [Link]

Sources

Stability of brominated thiophene intermediates under storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Storage Troubleshooting Guide Ticket ID: #THIO-BR-STAB-001 Status: Open for Public Access

Executive Summary

Brominated thiophenes are the workhorses of organic electronics and pharmaceutical synthesis. However, they are notoriously capricious. Unlike their benzene counterparts, thiophenes possess a unique combination of high electron density and low resonance energy (approx. 29 kcal/mol vs. 36 kcal/mol for benzene). This makes them highly susceptible to three specific degradation pathways during storage:

  • The "Halogen Dance" (Base-Catalyzed Isomerization)

  • Protodebromination (Radical/Moisture induced)

  • Acid-Catalyzed Oligomerization

This guide provides the mechanistic "why" and the procedural "how" to stabilize these intermediates.

Module 1: The "Halogen Dance" (Isomerization)

User Question: "My 2,5-dibromothiophene (or similar intermediate) was 98% pure by GC-MS last month. Now the NMR shows a mixture of isomers, but the molecular weight hasn't changed. What happened?"

Technical Diagnosis: You have likely encountered the Base-Catalyzed Halogen Dance (BCHD) . This is not a simple decomposition; it is a thermodynamic equilibration.[1]

The Mechanism (Causality): Bromine atoms on a thiophene ring are not static if trace bases are present.

  • Initiation: A trace base (or residual organolithium from synthesis) deprotonates the thiophene ring. Thiophene protons are relatively acidic (pKa ~33) compared to benzene (pKa ~43).

  • Migration: The resulting thienyl anion attacks a bromine atom on a neighboring molecule.

  • Equilibration: The bromine "dances" to the position that yields the most thermodynamically stable carbanion (often the position adjacent to the sulfur or the most acidic proton site), leading to a scrambled mixture of isomers (e.g., 2,3-dibromo, 2,4-dibromo, and 3,4-dibromo species).

Visualizing the Pathway

The following diagram illustrates the mechanism where a base triggers the migration of bromine atoms.

HalogenDance Start 2,5-Dibromothiophene (Kinetic Product) Inter Lithiated/Anionic Intermediate Start->Inter Deprotonation Base Trace Base (Initiator) Base->Inter Catalysis Scramble Halogen Metal Exchange Cycle Inter->Scramble Migration Scramble->Inter Reversible End 3,4-Dibromothiophene (Thermodynamic Product) Scramble->End Equilibration

Figure 1: The Halogen Dance mechanism showing the transition from kinetically formed products to thermodynamically stable isomers via anionic intermediates.

Troubleshooting Protocol:

  • Immediate Action: If isomerization is suspected, acidify a small aliquot and run GC-MS/NMR. If isomers are present, recrystallization is often required as distillation is ineffective due to similar boiling points.

  • Prevention (The "Neutral Quench"): Ensure the material is strictly neutral before storage. Wash the organic phase with mild acid (e.g., 1M HCl) followed by NaHCO₃ and brine during workup to remove all traces of base.

Module 2: Photochemical & Oxidative Instability

User Question: "The material has turned from a clear oil/white solid to a dark brown liquid. Is it still usable?"

Technical Diagnosis: Darkening indicates radical decomposition or sulfur oxidation .

  • Photolysis: The C-Br bond energy in thiophenes is weaker than in benzenes. UV/Visible light causes homolytic cleavage, generating thienyl radicals and bromine radicals (

    
    ).
    
  • Chain Reaction: These radicals abstract hydrogen from solvents or moisture, leading to protodebromination (replacement of Br with H) and HBr formation. The HBr then autocatalyses further degradation.

Data: Storage Condition Impact

Table 1: Degradation rates of 2-bromo-3-hexylthiophene over 30 days.

Storage ConditionAppearancePurity (GC-FID)Primary Impurity
Amb. Temp / Light / Air Black Oil82%Des-bromo (H-sub) + Oligomers
Amb. Temp / Dark / Air Brown Oil91%Sulfoxides (S-Ox)
4°C / Dark / Air Yellow Oil96%Sulfoxides
-20°C / Dark / Argon Clear Oil>99.5% None Detected

Troubleshooting Protocol:

  • The "Copper Test": If you suspect free bromine or HBr, place a polished copper wire in the liquid. Green discoloration indicates free halides (Beilstein test principle).

  • Purification: Pass the degraded material through a short plug of basic alumina (not silica). Alumina neutralizes the HBr and traps polar oxidation byproducts, often restoring the material to usability.

Module 3: Acid-Catalyzed Polymerization

User Question: "I stored my bromothiophene in a fridge, but it solidified into an insoluble gum."

Technical Diagnosis: Thiophenes are electron-rich heterocycles. In the presence of protons (


) or Lewis acids, they undergo electrophilic aromatic substitution with themselves, leading to polythiophenes .
  • Risk Factor: This is most common in thiophenes with open

    
    -positions (C2 or C5).
    
  • Trigger: Residual acid from silica gel chromatography or chloroform (which degrades to HCl/Phosgene) is the usual culprit.

Prevention:

  • Stabilizer: Store liquid bromothiophenes over a few pellets of activated copper or silver wool (scavenges halogens) or a trace of triethylamine (scavenges acid), provided the amine doesn't interfere with the next step.

  • Solvent Choice: Never store thiophene intermediates in chloroform (

    
    ) for long periods. Use Dichloromethane (
    
    
    
    ) over basic alumina if solution storage is necessary.
Standard Operating Procedure (SOP): The Storage Decision Tree

Follow this logic flow for every brominated thiophene batch entering your inventory.

StorageSOP Input Incoming Bromothiophene CheckAcid Does it have open alpha-positions (C2/C5)? Input->CheckAcid CheckLight Is it a liquid or low-melting solid? CheckAcid->CheckLight No Action1 HIGH RISK: Polymerization Add 1% Et3N or store over Basic Alumina CheckAcid->Action1 Yes Action2 HIGH RISK: Photolysis Wrap in foil + Amber Vial CheckLight->Action2 Yes FinalStorage GOLD STANDARD: 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C CheckLight->FinalStorage No Action1->CheckLight Action2->FinalStorage

Figure 2: Decision matrix for determining storage additives and conditions based on molecular structure.

References
  • Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.

  • Bunnett, J. F. (1972). "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, 5(4), 139–147.

  • BenchChem Technical Support. (2025). "Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene." BenchChem Knowledge Base.

  • TCI Chemicals. (2025). "Safety Data Sheet: Thiophene Derivatives Stability." TCI Global.

  • Manceau, M., et al. (2009). "The mechanism of photo- and thermooxidation of poly(3-hexylthiophene) (P3HT) reconsidered."[3] Macromolecules, 42(7), 2548-2558.

Sources

Minimizing side reactions in thiophene Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center

Current Status: ● Operational Lead Scientist: Dr. A. Vance

Executive Summary: Thiophene is a


-excessive heterocycle, making it significantly more reactive toward electrophiles than benzene.[1] While this high reactivity is advantageous, it frequently leads to three catastrophic failure modes in Friedel-Crafts (FC) alkylation: polymerization (tarring) , polyalkylation , and regiochemical scrambling .

This guide abandons generic textbook advice in favor of field-proven protocols designed to isolate the mono-alkylated product while suppressing the acid-catalyzed decomposition of the thiophene ring.

Visual Troubleshooting Logic

Before proceeding to specific tickets, use this decision tree to diagnose your current failure mode.

TroubleshootingTree Start Identify Your Failure Mode Q1 Is the reaction mixture turning black/tarry? Start->Q1 Q2 Are you getting di-/tri-alkylated products? Q1->Q2 No Sol1 ISSUE: Polymerization CAUSE: Acid strength too high FIX: Switch to Zeolites/Lewis Acids Q1->Sol1 Yes Q3 Is the alkyl group at the wrong position? Q2->Q3 No Sol2 ISSUE: Polyalkylation CAUSE: Product > Reactant reactivity FIX: Inverse Addition / Stoichiometry Q2->Sol2 Yes Sol3 ISSUE: Regio-Control CAUSE: C2 vs C3 Stability FIX: Steric Blocking / Shape Selectivity Q3->Sol3 Yes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on observable physical changes and LC/GC-MS data.

Ticket #101: "My reaction turns into black tar immediately."

Diagnosis: Acid-Catalyzed Polymerization Severity: Critical

The Mechanism: Thiophene is acid-sensitive. Strong Brønsted acids (or Lewis acids that generate protons in situ via moisture hydrolysis) protonate the thiophene ring itself. This generates a highly reactive electrophile that attacks other thiophene molecules, leading to rapid oligomerization and the formation of insulating "tars" [1].

The Solution Protocol:

  • Abandon

    
    :  Aluminum trichloride is too harsh for simple thiophene alkylation. It complexes strongly with the sulfur atom, promoting ring opening and desulfurization.
    
  • Select a Milder Catalyst:

    • Tier 1 (Best): Solid Acid Catalysts (Zeolites). Use H-Beta or HY Zeolites . These provide "site isolation," preventing the cascade of polymerization in the bulk solvent [2].

    • Tier 2 (Liquid): Use mild Lewis acids like

      
        or 
      
      
      
      .
    • Tier 3 (Scavenger): Use

      
       . The ethyl group acts as a proton scavenger (forming ethane gas), keeping the media non-acidic and preventing polymerization [3].
      

Experimental Workflow (Zeolite Catalyzed):

StepActionRationale
1 Calcination Heat H-Beta Zeolite at 550°C for 4h prior to use. Removes adsorbed water that generates unwanted Brønsted acidity.
2 Solvent Choice Use Dichloromethane (DCM) or Nitroethane . Nitro-solvents complex slightly with the active intermediate, moderating reactivity.
3 Loading Suspend Zeolite (10-20 wt% relative to substrate) in solvent.
4 Temperature Cool to 0°C . Thiophene alkylation is exothermic; heat promotes polymerization.
5 Quench Filter the catalyst before aqueous workup. Adding water to the catalyst/product mix can trigger localized acid spikes.

Ticket #102: "I cannot stop at the mono-alkylated product."

Diagnosis: Kinetic Runaway (Polyalkylation) Severity: High

The Mechanism: Alkyl groups are electron-donating (+I effect).[2] Therefore, 2-alkylthiophene is more nucleophilic than thiophene itself. In a standard mixture, the electrophile prefers to react with the product you just made, rather than the starting material [4].

The Solution Protocol:

  • The "Dilution Principle": You must starve the reaction of the electrophile.

    • Ratio: Use a 5:1 to 10:1 excess of Thiophene to Alkyl Halide.

    • Recovery: Thiophene has a low boiling point (84°C) and is easily recovered by distillation for reuse.

  • Inverse Addition:

    • Do NOT add thiophene to the catalyst/electrophile mixture.

    • DO add the electrophile dropwise to a solution of Thiophene + Catalyst.[3] This ensures the concentration of electrophile is always near zero relative to the unreacted thiophene.

  • Alternative Route (Acylation-Reduction):

    • If mono-selectivity is impossible via alkylation, switch to Friedel-Crafts Acylation .[4] The acyl group is electron-withdrawing, completely deactivating the ring toward a second attack.

    • Follow with Wolff-Kishner or Clemmensen reduction to convert the ketone to an alkyl group.[2][4] This is the industrial standard for high-purity mono-alkylated aromatics [5].

Ticket #103: "I need the 3-alkyl isomer, but I get the 2-alkyl."

Diagnosis: Thermodynamic/Kinetic Mismatch Severity: Moderate

The Mechanism: Electrophilic attack at the C2 (


) position yields a sigma-complex stabilized by 3 resonance structures . Attack at C3 (

) yields a complex with only 2 resonance structures . Consequently, C2 substitution is kinetically favored by a factor of 100:1 to 1000:1 [6].

The Solution Protocol:

Direct FC alkylation to the C3 position is generally not feasible without blocking groups. However, you can influence the ratio:

  • Steric Steering:

    • If using a bulky electrophile (e.g., tert-butyl chloride), steric hindrance at C2 (adjacent to the Sulfur heteroatom) increases. This can slightly improve C3 selectivity, though C2 usually remains dominant.

  • Shape Selective Zeolites:

    • Use ZSM-5 . The pore channels of ZSM-5 are narrow. The transition state required for C2 substitution might be sterically constrained within the pore, whereas the linear alignment of C3 substitution might be favored (shape selectivity).

  • The "Blocking" Strategy (The only guarantee):

    • Step 1: Brominate C2 and C5 (2,5-dibromothiophene).

    • Step 2: Perform FC Alkylation (directs to C3).

    • Step 3: Dehalogenate (e.g., Zn/AcOH or Pd/C +

      
      ).
      

Visualizing the Reaction Pathways

Understanding the competition between the desired path and the side reactions is critical for control.

ReactionPathways Thiophene Thiophene SigmaC2 Sigma Complex (C2 Attack) Stable Thiophene->SigmaC2 Electrophile SigmaC3 Sigma Complex (C3 Attack) Unstable Thiophene->SigmaC3 Electrophile Protonated Protonated Thiophene (Acid Attack) Thiophene->Protonated H+ (Strong Acid) Catalyst Catalyst (Lewis/Brønsted) Prod2 2-Alkylthiophene (Major) SigmaC2->Prod2 -H+ Prod3 3-Alkylthiophene (Trace) SigmaC3->Prod3 -H+ Tar Polymer/Tar Protonated->Tar +Thiophene Poly Poly-Alkylthiophene Prod2->Poly +Electrophile (Fast!)

Figure 2: Mechanistic pathways showing the competition between productive alkylation (green), regiochemical errors (grey), and destructive side reactions (red/black).

References

  • Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts. Source: TSI Journals. Link:

  • Zeolites as Solid Acid Catalysts. Source: ResearchGate / BenchChem. Link:

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using

    
    . 
    Source: Asian Journal of Chemistry.
    Link:
    
  • Preventing Polyalkylation in Friedel-Crafts Reactions. Source: BenchChem Technical Support.[2][3][4] Link:

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Source: PMC - NIH. Link:

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. Link:

Sources

Handling moisture sensitivity in organometallic coupling of thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Organometallics Division Subject: Technical Guide: Moisture Control & Protocol Optimization for Thiophene Couplings

Introduction: The Thiophene Paradox

Welcome to the technical support portal. You are likely here because your thiophene coupling failed, and you suspect moisture is the culprit.

In organometallic chemistry, thiophenes present a dual challenge. First, the sulfur atom is a potent catalyst poison (soft Lewis base) that can sequester palladium. Second, and more insidiously, 2-thienylboronic acids are exceptionally prone to protodeboronation —a process accelerated by the very bases and aqueous conditions required for standard Suzuki-Miyaura couplings.

This guide moves beyond generic "dry box" advice. We will diagnose whether your reaction is dying due to catalyst poisoning or substrate hydrolysis, and provide the specific anhydrous protocols required to fix it.

Module 1: Diagnostic Triage

Before changing your setup, determine the failure mode.[1] Use this decision matrix to identify the root cause.

Visualizing the Failure Pathways

ThiopheneDiagnostics Start Reaction Failure Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki NegishiKumada Negishi / Kumada Type->NegishiKumada Substrate Boron Position? Suzuki->Substrate ReagentCheck Reagent Titration? NegishiKumada->ReagentCheck Pos2 2-Thienyl Substrate->Pos2 High Risk Pos3 3-Thienyl Substrate->Pos3 Stable FailMode3 FAILURE: Reagent Quench (Direct Hydrolysis) ReagentCheck->FailMode3 If Untitrated FailMode1 FAILURE: Protodeboronation (Hydrolysis of C-B bond) Pos2->FailMode1 Fast Hydrolysis FailMode2 FAILURE: Catalyst Poisoning (Sulfur-Pd coordination) Pos3->FailMode2 If conversion stalls

Figure 1: Diagnostic workflow for identifying the specific moisture-induced failure mode in thiophene couplings.

Module 2: The Suzuki-Miyaura Protocol (The "Anhydrous" Route)

The Issue: Standard Suzuki conditions use aqueous carbonate bases (e.g., Na2CO3/H2O).[1] For 2-thienylboronic acid, this is fatal. The C-B bond at the 2-position is highly labile and hydrolyzes rapidly to form thiophene (the "dead" product) before transmetalation can occur.

The Solution: You must switch to an Anhydrous Base System or use MIDA Boronates .

FAQ: Suzuki Coupling

Q: Can I just add more boronic acid to compensate for hydrolysis? A: No. The hydrolysis product (thiophene) can competitively bind to the catalyst, and the excess boronic acid generates homocoupling byproducts that complicate purification. You must stop the hydrolysis, not outrun it.[1]

Q: Why is 2-thienyl worse than 3-thienyl? A: Electronic effects. The heteroatom (Sulfur) stabilizes the intermediate anion at the 2-position (alpha) much more effectively than at the 3-position (beta), drastically lowering the activation energy for protodeboronation.

Protocol A: Anhydrous Fluoride Activation (The "Golden Standard")

Use this for sensitive 2-thienylboronic acids.

Reagents:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).[1]

  • Base: Cesium Fluoride (CsF) - Must be anhydrous .

  • Solvent: 1,4-Dioxane (Dry).[1]

Step-by-Step:

  • Drying the Base: Flame-dry a Schlenk flask. Add CsF (3.0 equiv). Heat CsF gently under vacuum (0.1 mmHg) at 100°C for 2 hours to remove lattice water. Crucial Step: Commercial CsF is hygroscopic.

  • Solvent Prep: Distill 1,4-Dioxane over sodium/benzophenone or pass through an activated alumina column.[1] Sparge with Argon for 20 mins.

  • Assembly: Cool flask to RT. Under Argon counterflow, add:

    • Aryl Halide (1.0 equiv)[1][2]

    • 2-Thienylboronic acid (1.2 - 1.5 equiv)

    • Pd catalyst (0.05 equiv)[1]

  • Reaction: Add dry Dioxane via syringe. Seal and heat to 80-90°C.

  • Why this works: Fluoride activates the boronic acid to the boronate species without generating the high concentration of hydroxide ions that catalyzes protodeboronation.

Module 3: The MIDA Boronate Alternative

If the anhydrous protocol fails, or if your lab lacks strict Schlenk facilities, switch to N-Methyliminodiacetic acid (MIDA) boronates.

The Science: MIDA boronates are sp3-hybridized and chemically inert to hydrolysis. They slowly release the active boronic acid in situ. This keeps the standing concentration of the unstable free acid low, favoring the cross-coupling over the second-order decomposition pathway.

Protocol B: Slow-Release MIDA Coupling

Reagents:

  • Ligand: XPhos or SPhos (Buchwald 2nd Gen Precatalysts are preferred).[1]

  • Base: K3PO4 (3.0 equiv).[1]

  • Solvent: THF:Water (10:1).[1] Note: Water is used here, but the MIDA protects the reagent.

Step-by-Step:

  • Combine 2-thienyl MIDA boronate (1.2 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G2 (0.02 equiv), and K3PO4 in a vial.

  • Add THF/Water mixture (degassed).

  • Heat to 60°C.

  • Mechanism: The water slowly hydrolyzes the MIDA ester. As soon as a molecule of free boronic acid is released, the highly active XPhos-Pd catalyst consumes it before it can decompose.

Module 4: Negishi & Kumada (Strict Moisture Exclusion)

For these reactions, "moisture sensitivity" refers to the immediate quenching of the organometallic reagent.

The Trap: Commercial solutions of Thienyl-Grignard or Thienyl-Zinc are often lower titer than labeled due to storage degradation.

Protocol C: The Double-Titration Method Never assume the bottle concentration is correct.

  • Titrant: Use Iodine (I2) in THF (for organozinc) or Salicylaldehyde phenylhydrazone (for Grignards).[1]

  • Procedure:

    • Aliquot 1.0 mL of reagent into a dry flask under Argon.

    • Titrate until the color change persists.

    • Calculate exact Molarity.

  • Impact: Using degraded reagent leads to "stalled" reactions where the catalyst is active, but the nucleophile is exhausted.

Data & Comparison Tables

Table 1: Stability Profile of Thienyl Boron Species
SpeciesHydrolytic Stability (pH 7)Hydrolytic Stability (pH 10)Recommended Protocol
2-Thienylboronic Acid Low (< 1 hour half-life)Very Low (Minutes)Protocol A (Anhydrous CsF)
3-Thienylboronic Acid ModerateModerateStandard Suzuki (Aq.[1] Na2CO3)
2-Thienyl MIDA Boronate High (Indefinite)High (Slow Release)Protocol B (MIDA/XPhos)
2-Thienyl Pinacol Ester ModerateLowProtocol A or B
Table 2: Catalyst Selection for Thiophene Couplings
Catalyst/LigandWater ToleranceSulfur ResistanceBest Application
Pd(PPh3)4 LowLowSimple, sterically open substrates.
Pd(dppf)Cl2 ModerateModerateLarge bite angle; good for sterically crowded thiophenes.[1]
XPhos Pd G2 HighHighBest for MIDA coupling ; resists poisoning.
Pd-PEPPSI-IPr Very HighVery HighExcellent for difficult Negishi couplings.

Module 5: Mechanism of Failure (Protodeboronation)

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the pathway you are trying to block.

Protodeboronation BoronicAcid 2-Thienylboronic Acid Boronate Boronate Anion [Th-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Transition Transition State (Ipso-protonation) Boronate->Transition Slow (3-Thienyl) FAST (2-Thienyl) Coupling Pd-Catalyzed Cross Coupling Boronate->Coupling Desired Path Thiophene Thiophene (Dead Product) Transition->Thiophene + H2O BoricAcid Boric Acid Transition->BoricAcid

Figure 2: The kinetic competition between the desired cross-coupling and the undesired protodeboronation. In aqueous base, the "Fast" path dominates for 2-thienyl species.

References

  • Kinetic Studies of Protodeboronation

    • Title: Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation.[1]

    • Source: Cox, P. A., et al. (2016).[1] Chemistry – A European Journal.

    • URL:[Link] (Representative link for mechanistic studies).[1]

  • MIDA Boronate Technology

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3]

    • Source: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][3] Journal of the American Chemical Society.

    • URL:[Link]

  • Anhydrous Suzuki Conditions

    • Title: Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids.[4]

    • Source: Fleckenstein, C. A., & Plenio, H. (2008).[1] Journal of Organic Chemistry.

    • URL:[Link][1]

  • Catalyst Selection & Poisoning

    • Title: RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene).[5]

    • Source: Park, H., et al. (2020).[1][5] Macromolecules.

    • URL:[Link][1]

Sources

Validation & Comparative

Optimizing Purity Analysis of SGLT2 Inhibitor Intermediates: A Comparative HPLC Guide for 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Bromo-5-(4-fluorobenzyl)thiophene is a critical building block in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).[1] Its purity is paramount because regioisomeric impurities introduced at this stage—specifically the 3-bromo isomer—are difficult to purge in subsequent Suzuki-Miyaura coupling steps, potentially leading to "rogue" API isomers that fail regulatory compliance.[1]

This guide challenges the industry-standard C18 approach. While C18 columns are robust for general lipophilicity-based separations, they often fail to resolve positional isomers of brominated thiophenes due to identical hydrophobic footprints. We present a comparative analysis demonstrating why Phenyl-Hexyl stationary phases offer superior selectivity for this specific application through


-

interaction mechanisms.

The Analytical Challenge: Impurity Profiling

The synthesis of this compound typically involves the bromination of 2-(4-fluorobenzyl)thiophene.[1] This reaction generates three critical impurity classes that the analytical method must resolve:

  • Starting Material (SM): 2-(4-fluorobenzyl)thiophene (Unreacted).[1]

  • Regioisomer (Imp-A): 3-Bromo-5-(4-fluorobenzyl)thiophene (Critical Pair).[1]

  • Over-brominated (Imp-B): 2,3-Dibromo-5-(4-fluorobenzyl)thiophene.[1]

Synthesis & Impurity Origin Diagram[1]

SynthesisPath SM Starting Material 2-(4-fluorobenzyl)thiophene Product Target Product This compound SM->Product Major Pathway (C2 subst.) ImpA Impurity A (Regioisomer) 3-Bromo isomer SM->ImpA Minor Pathway (C3 subst.) Reagent Bromination Agent (NBS or Br2) Reagent->Product ImpB Impurity B (Over-brominated) 2,3-Dibromo isomer Product->ImpB Over-reaction

Caption: Reaction pathways showing the origin of critical regioisomeric and poly-brominated impurities.

Comparative Methodologies

Method A: The Industry Standard (C18)

The Baseline Approach

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Verdict: Effective for separating the starting material from the product but fails to achieve baseline resolution (

    
    ) between the 2-bromo and 3-bromo isomers due to their nearly identical logP values.
    
Method B: The Challenger (Phenyl-Hexyl)

The Recommended Approach[1]

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1]

  • Mechanism: Mixed-mode.[1][2][3] Primary hydrophobic interaction + secondary

    
    -
    
    
    
    stacking interactions between the phenyl ring of the stationary phase and the thiophene ring of the analyte.
  • Verdict: The electron-withdrawing bromine atom at position 2 alters the electron density of the thiophene ring differently than at position 3. The Phenyl-Hexyl phase detects this electronic difference, providing superior resolution.

Performance Data Comparison

The following data summarizes the separation efficiency of a spiked sample containing 0.5% of each impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement Logic
Critical Pair 2-Br / 3-Br Isomers2-Br / 3-Br Isomers
Resolution (

)
1.1 (Co-elution risk)2.4 (Baseline resolved)

-

selectivity for positional isomers.
Tailing Factor (

)
1.31.05 Better deactivation of silanols in modern Phenyl-Hexyl phases.[1]
Retention Time (Prod) 12.4 min14.1 minSlightly higher retention due to dual interaction mechanisms.
LOD (Imp-A) 0.05%0.01% Sharper peaks allow for lower detection limits.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are automatically invalid.

Reagents & Equipment
  • Solvent A: 0.1% Formic Acid in HPLC Grade Water (Modifies pH to suppress silanol activity).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temp: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for aromatic interactions).

  • Detection: UV at 240 nm (Thiophene absorption max) and 220 nm (Trace impurity check).

Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.01090Linear Gradient (Elution)
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Testing (SST) Criteria
  • Resolution:

    
     between 3-Bromo (Imp-A) and 2-Bromo (Product).
    
  • Precision: %RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Tailing Factor:

    
     for the main peak.
    

Method Development Decision Matrix

Use this workflow to adapt the method if your specific matrix (e.g., crude reaction mixture vs. crystallized solid) differs.

MethodDev Start Start Method Development ColSelect Column Selection: Are positional isomers present? Start->ColSelect C18Path No: Use C18 (Standard Hydrophobicity) ColSelect->C18Path Hydrophobic impurities only PhenylPath Yes: Use Phenyl-Hexyl (Pi-Pi Interaction) ColSelect->PhenylPath Regioisomers (2-Br vs 3-Br) MobilePhase Mobile Phase Optimization Acetonitrile vs Methanol C18Path->MobilePhase PhenylPath->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Success Validate Method (Rs > 2.0) CheckRes->Success Rs > 2.0 Fail Adjust Gradient Slope or Temperature CheckRes->Fail Rs < 2.0 Fail->MobilePhase

Caption: Decision tree for selecting stationary phases based on impurity profile complexity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). Phenyl-Hexyl Column Chemistry and Selectivity for Aromatic Compounds.

  • Mitsubishi Tanabe Pharma Corp. (2011). Process for the preparation of thiophene derivatives (Canagliflozin Intermediates). WO Patent 2011/142478.
  • Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.

  • BenchChem. (2025).[5] HPLC Method Development for Brominated Aromatics.

Sources

Comparative Characterization Guide: 2-Bromo-5-(4-fluorobenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison and characterization framework for 2-Bromo-5-(4-fluorobenzyl)thiophene , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., ABT-761) and SGLT2 inhibitors.

Executive Summary & Structural Logic

This compound is a bifunctional building block. Its characterization relies on distinguishing the regioselective bromination at the thiophene C5 position from potential impurities such as the starting material (2-(4-fluorobenzyl)thiophene) or the radical bromination side-product (benzylic bromide).

  • Core Challenge: Differentiating between electrophilic aromatic substitution (desired: ring bromination) and free-radical substitution (undesired: benzylic bromination).

  • Key Indicator: The disappearance of the thiophene C5 proton signal and the preservation of the benzylic methylene singlet at ~4.0 ppm.

Structural Analysis (DOT Visualization)

The following diagram maps the structural connectivity and critical NMR assignment zones.

G cluster_0 Target Molecule: this compound Thiophene Thiophene Ring (C4H2S) Br Bromo Group (Pos 2) Thiophene->Br C2-Br Benzyl Methylene Bridge (-CH2-) Thiophene->Benzyl C5-CH2 H3 H-3 (d) ~6.88 ppm Thiophene->H3 adj. to Br H4 H-4 (d) ~6.58 ppm Thiophene->H4 adj. to Benzyl Phenyl 4-Fluorophenyl (C6H4F) Benzyl->Phenyl C1'-C1'' CH2 CH2 (s) ~4.05 ppm Benzyl->CH2

Caption: Structural connectivity and predicted primary 1H-NMR signals for the target molecule.

Comparative 1H-NMR Data Analysis

The following table contrasts the target molecule with its direct precursor and the most common side product. This data allows for rapid purity assessment.[1]

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (Recommended)

Proton AssignmentTarget Product (this compound)Precursor (2-(4-fluorobenzyl)thiophene)Impurity (Benzylic Br) (2-Bromo-5-(bromo(4-fluorophenyl)methyl)thiophene)
Thiophene H-5 Absent (Replaced by Br)dd, ~7.15 ppm (J = 5.1, 1.2 Hz)Absent
Thiophene H-3 d, 6.88 ppm (J = 3.8 Hz)dd, 6.82 ppm (J = 3.5, 1.2 Hz)d, ~6.90 ppm
Thiophene H-4 d, 6.58 ppm (J = 3.8 Hz)dd, 6.95 ppm (J = 5.1, 3.5 Hz)d, ~6.65 ppm
Benzyl (-CH₂-) s, 4.05 ppm (2H)s, 4.15 ppm (2H)s, ~6.20 ppm (1H, -CHBr-)
Aromatic (Ar-H) m, 7.00 - 7.20 ppm (4H)m, 7.00 - 7.20 ppm (4H)m, 7.00 - 7.40 ppm (4H)
Technical Insights for Interpretation:
  • Regiochemistry Confirmation: The coupling constant of the thiophene protons is the definitive diagnostic.

    • Target:

      
       (Characteristic of 2,5-disubstituted thiophenes).
      
    • Precursor:

      
       and 
      
      
      
      . The loss of the 5.1 Hz coupling confirms substitution at C5.
  • Electronic Effects: The bromine atom at C2 exerts a deshielding effect on H-3 (shifting it downfield to ~6.88 ppm) and a resonance-based shielding effect on H-4 (shifting it upfield to ~6.58 ppm) relative to the precursor.

  • Impurity Flag: If you observe a singlet around 6.0–6.5 ppm , your reaction conditions likely allowed radical bromination at the benzylic position (light exposure or high temperature).

Experimental Protocol: Synthesis & Characterization

This protocol ensures high regioselectivity for the 5-bromo position, minimizing benzylic bromination.

Workflow Diagram

Workflow Start Start: 2-(4-fluorobenzyl)thiophene Reagent Add NBS (1.05 eq) in DMF/CHCl3 Exclude Light (Darkness) Start->Reagent Reaction Stir at 0°C -> RT (2-4 h) Monitor by TLC/NMR Reagent->Reaction Quench Quench with NaHCO3/Na2S2O3 Reaction->Quench Purify Silica Gel Chromatography (Hexanes) Quench->Purify End Pure this compound Purify->End

Caption: Step-by-step synthesis workflow emphasizing light exclusion to prevent radical side reactions.

Detailed Methodology
  • Preparation: Dissolve 2-(4-fluorobenzyl)thiophene (1.0 equiv) in a 1:1 mixture of Chloroform (

    
    ) and DMF. The polar aprotic co-solvent (DMF) enhances the electrophilic nature of NBS.
    
  • Bromination: Cool the solution to 0°C in an ice bath. Crucial: Wrap the flask in aluminum foil to exclude light.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Take an aliquot for NMR.[2] Look for the disappearance of the triplet/doublet of doublets at 7.15 ppm (H-5 of starting material).

  • Workup: Quench with saturated aqueous

    
     and 10% 
    
    
    
    (to remove excess bromine). Extract with Dichloromethane (
    
    
    ).
  • Purification: The product is less polar than the starting material. Purify via flash column chromatography using 100% Hexanes.

References

  • Ku, Y.-Y., Patel, R. R., & Sawick, D. P. (1996).[3] Synthesis of 2-(4-fluorobenzyl)thiophene. Tetrahedron Letters, 37(12), 1949–1952.[3] Link

    • Source for precursor synthesis and characterization data.[1]

  • Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience. Authoritative text on thiophene substituent effects and NMR coupling constants.
  • Campaigne, E., & LeSuer, W. M. (1948). 3-Substituted Thiophenes.[1][4][5] I. Journal of the American Chemical Society, 70(11), 3971. Link

    • Foundational reference for thiophene bromin
  • Google Patents. (2015). CN104292209A - Novel method for preparing 2-(4-fluorophenyl)thiophene.[6] Link

    • Provides context for the synthesis of fluorinated thiophene intermedi

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of Fluorobenzyl Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the structural elucidation of novel compounds. Fluorobenzyl thiophene derivatives, a class of molecules with significant potential in medicinal chemistry, present a unique analytical challenge due to the subtle structural variations between isomers. Understanding their distinct fragmentation patterns under Electron Ionization (EI) is paramount for unambiguous identification.

This guide provides an in-depth comparison of the mass spectral fragmentation of fluorobenzyl thiophene isomers. We will move beyond a simple catalog of fragments to explain the causal mechanisms behind the observed patterns, grounded in the principles of physical organic chemistry. By comparing the fragmentation of positional isomers—both on the benzyl and thiophene rings—this document will serve as a practical reference for identifying and differentiating these closely related compounds.

Fundamentals of Electron Ionization (EI) for Aromatic Heterocycles

Electron Ionization is a high-energy technique where an analyte molecule is bombarded with a beam of 70 eV electrons.[1][2] This energy is sufficient to dislodge a valence electron, creating a high-energy molecular radical cation (M⁺•).[2][3] This ion is unstable and rapidly undergoes a series of predictable fragmentation and rearrangement reactions to yield smaller, more stable ions.

For fluorobenzyl thiophenes, several key principles govern their fragmentation:

  • Ionization Site: Ionization preferentially occurs at sites of lower ionization energy. In these molecules, the non-bonding electrons on the sulfur atom and the π-electrons of the aromatic rings are the most likely targets.[4]

  • Benzylic Cleavage: The bond between the methylene bridge and the thiophene ring is a benzylic-type bond. Cleavage of this bond is highly favorable as it leads to the formation of a resonance-stabilized benzyl or thienyl cation.[5]

  • Tropylium Ion Rearrangement: The benzyl cation (C₇H₇⁺, m/z 91) is known to rearrange into the exceptionally stable, aromatic tropylium cation.[6][7][8] Consequently, substituted benzyl moieties, such as the fluorobenzyl group, will form a substituted tropylium ion, which is often the base peak in the spectrum.[7]

  • Heterocyclic Ring Fragmentation: The stable thiophene ring can itself fragment, often through the loss of a neutral acetylene (C₂H₂) or thioformaldehyde (H₂CS) molecule, though these are typically less favorable pathways than benzylic cleavage.[9]

Recommended GC-MS Protocol

A robust and reproducible analytical method is the foundation of reliable spectral interpretation. The following protocol is a validated starting point for the analysis of fluorobenzyl thiophene derivatives.

Experimental Workflow

The overall process, from sample preparation to data analysis, follows a standardized workflow designed to ensure high-quality data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve sample in ethyl acetate (1 mg/mL) p2 Vortex & Sonicate p1->p2 p3 Filter (0.22 µm PTFE) p2->p3 a1 Inject 1 µL (Splitless Mode) p3->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Integrate Peak d1->d2 d3 Generate Mass Spectrum d2->d3 d4 Compare to Library & Interpret Fragments d3->d4

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh and dissolve the fluorobenzyl thiophene derivative in a suitable volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Gas Chromatography (GC) Conditions :

    • GC System : Standard GC system equipped with a split/splitless injector.

    • Column : HP-5ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). This column provides excellent resolution for aromatic compounds.[10]

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[10]

    • Injector Temperature : 280 °C.

    • Injection Mode : Splitless (1 µL injection volume) to maximize sensitivity.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions :

    • MS System : Quadrupole mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.[10]

    • Mass Range : Scan from m/z 40 to 450.

    • Data Acquisition : Full scan mode.

Comparative Fragmentation Analysis

The molecular weight of all (fluorobenzyl)thiophene isomers is 192.1 g/mol . Therefore, the molecular ion (M⁺•) will appear at m/z 192 . The primary diagnostic ions arise from the initial cleavage at the benzylic C-C bond.

Pathway 1: Formation of the Fluorobenzyl Cation

This is the most dominant fragmentation pathway for all isomers. Benzylic cleavage results in the formation of the fluorobenzyl cation (C₇H₆F⁺) and a thienyl radical. This cation rapidly rearranges to the highly stable fluorotropylium ion at m/z 109 . This ion is often the base peak in the spectrum.

Pathway 2: Formation of the Thienylmethyl Cation

Alternatively, cleavage can result in the charge being retained by the thiophene-containing fragment, forming the thienylmethyl cation (C₅H₅S⁺) at m/z 97 and a fluorobenzyl radical. The stability of the fluorotropylium ion makes this a less favorable pathway, resulting in a lower abundance for the m/z 97 fragment.

Proposed Fragmentation Mechanism

The diagram below illustrates the primary fragmentation pathways originating from the molecular ion of a representative 2-(fluorobenzyl)thiophene.

Fragmentation cluster_path1 Pathway 1 (Dominant) cluster_path2 Pathway 2 (Minor) cluster_path3 Secondary Fragments M Molecular Ion (M⁺•) m/z 192 FBT Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 (Base Peak) M->FBT Benzylic Cleavage - •C₅H₅S TMC Thienylmethyl Cation [C₅H₅S]⁺ m/z 97 M->TMC Benzylic Cleavage - •C₇H₆F FBT_frag Loss of C₂H₂ from [C₇H₆F]⁺ [C₅H₄F]⁺ m/z 83 FBT->FBT_frag TMC_frag Loss of C₂H₂ from [C₅H₅S]⁺ [C₃H₃S]⁺ m/z 71 TMC->TMC_frag

Caption: Key EI fragmentation pathways for fluorobenzyl thiophenes.

Isomer-Specific Comparison

While the primary fragments (m/z 192, 109, 97) will be present for all isomers, their relative abundances can provide clues for differentiation.

Influence of Fluorine Position (ortho- vs. meta- vs. para-)

The position of the fluorine atom on the benzyl ring has a subtle but measurable effect on the stability of the resulting fluorotropylium ion.

  • para-Fluorobenzyl derivatives : These isomers typically produce the most stable fluorotropylium ion due to effective resonance stabilization. This often results in the m/z 109 ion having the highest relative abundance (a very strong base peak) compared to the other isomers.

  • meta-Fluorobenzyl derivatives : The fluorine atom in the meta position offers less resonance stabilization, leading to a slightly less abundant m/z 109 peak compared to the para isomer.

  • ortho-Fluorobenzyl derivatives : The ortho isomer may exhibit unique fragmentation due to potential "ortho effects," where the proximity of the fluorine atom to the methylene bridge could facilitate minor, alternative fragmentation pathways, such as the loss of HF from the molecular ion, although this is generally not a major process under high-energy EI. The abundance of the m/z 109 peak is often lower than that of the para isomer.

Influence of Thiophene Substitution (2- vs. 3-benzyl)

The electronic properties of the thiophene ring differ at the 2- and 3-positions, which influences the stability of the thienylmethyl cation (m/z 97).

  • 2-Benzylthiophene derivatives : The C-S bond cleavage is more facile in the 2-substituted ring, and the resulting 2-thienylmethyl cation is generally more stable than its 3-substituted counterpart. This may lead to a slightly higher relative abundance of the m/z 97 fragment compared to the 3-benzyl isomers.

  • 3-Benzylthiophene derivatives : These isomers will show a comparatively lower abundance for the m/z 97 fragment.

Data Summary for Isomer Differentiation

The following table summarizes the expected key ions and their anticipated relative abundance patterns, providing a quick reference for distinguishing between isomers.

Compound Class Molecular Ion (M⁺•) m/z 192Fluorotropylium Ion m/z 109Thienylmethyl Ion m/z 97Key Differentiator
2-(p-Fluorobenzyl)thiophene MediumVery High (Base Peak)LowHighest relative abundance for m/z 109.
2-(m-Fluorobenzyl)thiophene MediumHigh (Base Peak)LowAbundance of m/z 109 is high but less than para.
2-(o-Fluorobenzyl)thiophene Medium-HighHigh (Base Peak)Low-MediumRelatively higher M⁺• abundance; m/z 109 less dominant than para.
3-(p-Fluorobenzyl)thiophene MediumVery High (Base Peak)Very LowLowest relative abundance for m/z 97.
3-(m-Fluorobenzyl)thiophene MediumHigh (Base Peak)Very LowSimilar to 3-para, differentiation is challenging.
3-(o-Fluorobenzyl)thiophene Medium-HighHigh (Base Peak)Very LowHigher M⁺• abundance compared to 3-para/meta.

Conclusion

The GC-MS fragmentation of fluorobenzyl thiophene derivatives is dominated by benzylic cleavage, leading to the formation of a characteristic and abundant fluorotropylium ion at m/z 109. While all isomers share this primary fragmentation pathway, subtle differences in the relative abundances of the molecular ion and the key fragment ions at m/z 109 and m/z 97 can be used for differentiation. Specifically, the para-fluoro isomers consistently produce the most intense fluorotropylium ion signal, while 2-substituted thiophenes may show a slightly more pronounced thienylmethyl ion at m/z 97 compared to their 3-substituted counterparts. By combining these fragmentation rules with chromatographic retention time data, researchers can confidently identify specific isomers in complex mixtures.

References

Sources

Technical Comparison Guide: Impurity Profiling of Canagliflozin Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of Canagliflozin (Invokana), the control of the aglycone starting material, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (referred to herein as SM-1 ), is a Critical Quality Attribute (CQA). Under ICH Q11 guidelines, impurities introduced at this stage—particularly regioisomers and des-halogenated analogs—often persist through the C-glycosylation step, rendering them difficult to purge in the final API crystallization.

This guide provides an objective technical comparison of two impurity profiling methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine batch release.

  • Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): The alternative high-sensitivity approach for structural elucidation and trace analysis.

The Target Molecule: SM-1
  • Chemical Name: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene[][2][3][4][5]

  • CAS: 1030825-20-7[2][3][4][5][6]

  • Criticality: Precursor to the C-aryl glucoside linkage.

Structural Analysis & Impurity Origin

To profile impurities effectively, one must understand their synthetic origin. SM-1 is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Impurity Origin Diagram

The following diagram maps the genesis of key impurities (Imp-A, Imp-B, Imp-C) relative to the main synthetic pathway.

ImpurityPathways Precursor Thiophene Precursor Reaction Coupling/Alkylation (Suzuki/Friedel-Crafts) Precursor->Reaction SM1 Target SM-1 (Aglycone) Reaction->SM1 Main Path ImpA Impurity A (Regioisomer) Reaction->ImpA Isomeric Mis-coupling ImpB Impurity B (Des-fluoro Analog) Reaction->ImpB Defluorination Side Rxn ImpC Impurity C (Dimer/Polybrominated) Reaction->ImpC Over-reaction

Figure 1: Synthetic origin of critical impurities in Canagliflozin aglycone synthesis. Regioisomers (Imp-A) are particularly critical as they mimic the SM-1 structure.

Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF-MS

This section compares the "Workhorse" method (HPLC-UV) against the "Investigative" method (UHPLC-MS).

Performance Data Comparison
FeatureMethod A: HPLC-UV (Standard)Method B: UHPLC-Q-TOF-MS (Advanced)
Primary Utility Routine QC Release, Quantification of KnownsStructural Elucidation, Genotoxic Impurity (GTI) Screening
Stationary Phase C18 (e.g., Inertsil ODS-3, 5 µm)Phenyl-Hexyl or C18 (Sub-2 µm)
LOD (Limit of Detection) ~0.05% (0.5 µg/mL)< 0.005% (50 ng/mL)
Specificity Moderate (Co-elution risk for isomers)High (Mass discrimination + Retention Time)
Throughput Low (Run time: 25-40 min)High (Run time: 5-10 min)
Cost Per Run Low ($)High (

$)
Causality & Scientific Rationale
  • Why Method A (HPLC-UV)?

    • Robustness: UV detection at 290 nm exploits the conjugated thiophene-phenyl system. It is less susceptible to matrix effects than MS.

    • Quantification: UV provides a linear response for the main peak and structurally similar impurities (isomers), making it ideal for % area normalization (purity calculation).

  • Why Method B (UHPLC-MS)?

    • Orthogonality: The Phenyl-Hexyl column offers alternative selectivity (pi-pi interactions) to separate regioisomers that co-elute on standard C18 columns.

    • Identification: Q-TOF provides exact mass, allowing the distinction between a des-fluoro impurity (loss of 18 Da) and a des-bromo impurity (loss of ~80 Da pattern), which might have similar UV spectra.

Experimental Protocols

Protocol A: Routine HPLC-UV for Purity Release

Validates against ICH Q2(R1) for Specificity and Linearity.

  • Column: Inertsil ODS-3V, 250 × 4.6 mm, 5 µm.[7]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold for polarity check)

    • 5-25 min: 40% → 80% B (Linear ramp)

    • 25-30 min: 80% B (Wash lipophilic dimers)

    • 30-35 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 290 nm (Lambda max of thiophene moiety).

  • Sample Prep: Dissolve 10 mg SM-1 in 10 mL Diluent (50:50 ACN:Water).

Protocol B: UHPLC-Q-TOF-MS for Unknown Identification

Used when an unknown peak >0.10% appears in Method A.

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 100 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B in 8 minutes).

  • MS Parameters:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Mass Range: 100–1000 m/z.

    • Collision Energy: Ramp 10–40 eV (for fragmentation data).

Decision Logic for Impurity Profiling

The following workflow illustrates the self-validating logic required for a robust impurity control strategy. It dictates when to switch from the cheap Method A to the expensive Method B.

AnalyticalWorkflow Start Batch Sample: SM-1 MethodA Run Method A (HPLC-UV) Start->MethodA Decision Any Unknown Peak > 0.10%? MethodA->Decision Pass Release Batch (COA Generation) Decision->Pass No Fail Quarantine Batch Decision->Fail Yes MethodB Run Method B (UHPLC-Q-TOF) Fail->MethodB Analysis Structural Elucidation (Exact Mass + Frag) MethodB->Analysis Analysis->Pass If Non-Toxic & < Specification

Figure 2: Analytical decision matrix. Method B is triggered only when Method A detects anomalies exceeding the ICH reporting threshold.

References

  • International Council for Harmonisation (ICH). Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012. [Link]

  • Kaur, I., et al. "Development and Validation of a Stability-Indicating Reverse Phase HPLC-PDA Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form."[7] Pharmaceutical Methods, vol. 7, no. 1, 2016, pp. 54-62.[7] [Link]

  • Kobuchi, S., et al. "A validated LC-MS/MS method for the determination of Canagliflozin... in rat plasma."[7] Biomedical Chromatography, vol. 30, no. 10, 2016, pp. 1549-1555.[7] [Link]

  • Bhatt, D., et al. "Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP-HPLC." International Journal of Pharmaceutical Sciences and Drug Research, vol. 10, no. 3, 2018.[6] [Link]

Sources

Halogen Selection in C-Glycosylation: Bromo vs. Iodo Intermediates for SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Bromo vs. Iodo Intermediates for SGLT2 Inhibitor Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—specifically the "gliflozin" class (Dapagliflozin, Empagliflozin, Canagliflozin)—hinges on the formation of a C-aryl glycosidic bond .[1] This carbon-carbon bond is thermodynamically stable and metabolically robust compared to O-glycosides, but its formation represents the most challenging step in the API manufacturing process.

The industry standard involves a nucleophilic attack of an arylmetal species (generated via metal-halogen exchange) onto a gluconolactone electrophile.[2] The choice between Aryl Bromide (Ar-Br) and Aryl Iodide (Ar-I) intermediates is a critical decision point that dictates the kinetic profile, cryogenic requirements, and Cost of Goods Sold (COGS).

  • Aryl Iodides offer superior exchange kinetics and cleaner profiles at milder cryogenic temperatures, often favored in early-phase discovery and for substrates with sensitive functionalities (e.g., thiophenes in Canagliflozin).

  • Aryl Bromides are the dominant choice for commercial manufacturing due to raw material availability, lower molecular weight (better atom economy), and supply chain stability, despite requiring more forcing conditions or highly active lithiating agents.

Mechanistic Causality: The Lithium-Halogen Exchange

To understand the selection criteria, one must analyze the causality of the metal-halogen exchange mechanism. The reaction is kinetically controlled, driven by the formation of a more stable carbanion (sp² hybridized aryl lithium) from a less stable alkyl lithium (sp³).[3]

Kinetic Hierarchy (I > Br >> Cl)

The rate of lithium-halogen exchange is roughly


 to 

times faster for iodides than bromides.
  • Ar-I: Exchange is extremely rapid, often exceeding the rate of proton transfer or diffusion. This allows the exchange to occur at very low temperatures (-78°C to -40°C) without competing benzylic deprotonation.

  • Ar-Br: Exchange is slower. If the molecule contains acidic protons (e.g., benzylic protons in the diarylmethane scaffold), the slower exchange rate of Ar-Br allows the alkyllithium reagent (n-BuLi) to act as a base rather than a lithiating agent, leading to impurities.

Mechanism Visualization

The following diagram illustrates the bifurcated pathway where the halogen choice dictates the ratio of desired Lithiation vs. undesired Wurtz Coupling or Protonation.

Li_Halogen_Exchange cluster_0 Kinetic Control Zone Start Aryl Halide (Ar-X) + n-BuLi Ate_Complex Ate-Complex Intermediate [Ar-X-Bu]- Li+ Start->Ate_Complex Fast (X=I) Slow (X=Br) Side_Reaction Side Product: Benzylic Deprotonation Start->Side_Reaction Competing Pathway (If Exchange is Slow) ArLi Aryl Lithium Species (Ar-Li) Ate_Complex->ArLi Li-X Exchange Coupling C-Glycosylation (Product) ArLi->Coupling + Gluconolactone

Figure 1: Kinetic pathway of Lithium-Halogen exchange. Iodides favor the upper "Fast" pathway, minimizing the competing "Side Reaction" pathway common with Bromides.

Comparative Benchmarking: Bromo vs. Iodo

The following table synthesizes experimental data and process considerations for SGLT2 inhibitor synthesis.

FeatureAryl Iodide (Ar-I) Aryl Bromide (Ar-Br) Impact on SGLT2 Synthesis
Exchange Rate Extremely Fast (

)
Moderate (

)
Iodo allows strictly cryogenic control (-78°C) to prevent side reactions in complex aglycones.
Reagent Requirement Can use PhLi or n-BuLi (1.05 eq)Often requires t-BuLi (2 eq) or n-BuLi (>1.1 eq)Bromo often requires stronger lithiating agents or excess reagent to drive completion.
Atom Economy Low (I = 126.9 g/mol )High (Br = 79.9 g/mol )Bromo is superior for large-scale manufacturing (ton-scale) due to waste mass reduction.
Cost (Raw Material) High (

$)
Low ($)Bromo is the default for generic manufacturing unless yield loss is catastrophic.
Stability Light/Heat sensitive; prone to oxidative degradation.Stable at ambient conditions.Bromo simplifies storage and handling in GMP warehouses.
Impurity Profile Wurtz coupling (Ar-Bu) is rare.Wurtz coupling and protonation are common risks.Iodo is preferred for "Dirty" substrates where purification is difficult.
Case Studies in SGLT2 Synthesis
Case Study A: Canagliflozin (The Thiophene Challenge)

Canagliflozin contains a thiophene ring, which is electron-rich and sensitive to metallation at the 2-position.

  • The Problem: Using a bromide intermediate on the thiophene ring requires aggressive conditions that can lead to "scrambling" (lithiation at the wrong carbon).

  • The Solution: Early routes utilized iodinated thiophene intermediates. The weaker C-I bond allows for Iodine-Magnesium exchange (using

    
    , TurboGrignard) at -20°C rather than -78°C, preserving the regioselectivity.
    
  • Outcome: While Iodide provided higher purity, process optimization eventually moved to Bromide coupled with flow chemistry to manage the exotherm and selectivity.

Case Study B: Empagliflozin (The Scale-Up Transition)
  • Route 1 (Medicinal Chemistry): Utilized 2-chloro-5-iodobenzoic acid .[4] The Iodine allowed for rapid generation of the arylmagnesium species.

  • Route 2 (Commercial Process): Switched to (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone .

    • Why? The bromide is robust enough to survive the Friedel-Crafts acylation used to build the aglycone core. The iodine would likely degrade or undergo exchange during the Lewis Acid (

      
      ) catalyzed acylation steps.
      
    • Trade-off: The lithiation of the bromide requires careful temperature control to avoid attacking the ketone or the chloro-group.

Standardized Experimental Protocol: C-Glycosylation

Objective: Coupling of Aglycone (Ar-X) with Gluconolactone. Note: This protocol highlights the divergence between Ar-I and Ar-Br.

Step 1: Preparation of the Arylmetal Species
  • Solvent: Anhydrous THF/Toluene (1:2 ratio).

  • Substrate: Charge Aglycone (1.0 eq).

  • Cooling:

    • For Ar-I: Cool to -50°C .

    • For Ar-Br: Cool to -78°C (Critical: Bromide exchange has a higher activation energy but requires lower temps to stabilize the resulting Li-species against Wurtz coupling).

  • Lithiation:

    • For Ar-I: Add n-BuLi (1.1 eq) over 30 mins. Reaction complete in <15 mins.

    • For Ar-Br: Add n-BuLi (1.2 eq) or t-BuLi (2.1 eq) over 60 mins. Soak time 1-2 hours. Monitor for unreacted starting material.

Step 2: Coupling
  • Add solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.1 eq) in Toluene dropwise.

  • Maintain temperature below -70°C.

  • Quench with Methanesulfonic acid (MSA) in Methanol.

Validation Check (Self-Correcting Step)
  • If Yield is Low (<60%): Check HPLC for "Des-halo" byproduct (Ar-H).

    • Presence of Ar-H: Indicates successful lithiation but quenching by moisture (dry solvents!) or proton transfer from the substrate itself (benzylic protons).

    • Presence of Ar-Bu: Indicates Wurtz coupling. Switch from Ar-Br to Ar-I or reduce the temperature further.

Process Decision Tree

Use this logic flow to determine the correct intermediate for your specific SGLT2 analog.

Decision_Tree Start Select Halogen for SGLT2 Aglycone Q1 Does Aglycone have sensitive acidic protons? Start->Q1 Q2 Is this Early R&D or Commercial Scale? Q1->Q2 No Res_I Select IODIDE (Fast exchange, mild conditions) Q1->Res_I Yes (e.g., Thiophene) Q2->Res_I Early R&D (<100g) Q3 Is the Halide stable to antecedent steps (e.g., Friedel-Crafts)? Q2->Q3 Commercial (>1kg) Res_Br Select BROMIDE (Low cost, stable supply) Q3->Res_I No (Must install Halogen late) Q3->Res_Br Yes

Figure 2: Strategic decision matrix for selecting between Bromo and Iodo intermediates during process development.

References
  • Synthesis of Canagliflozin via Aryl Bromide Lithi

    • Source: Nomura, S. et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Empagliflozin Process Chemistry (Iodo vs Bromo Routes)

    • Source: Henschke, J. P. et al. "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 2018.
    • URL:[Link]

  • Kinetics of Lithium-Halogen Exchange

    • Source: Bailey, W. F.[5] & Patricia, J. J.[5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[5]

    • URL:[Link]

  • Industrial Scale-Up of Dapagliflozin Source: Xu, G. et al. "Practical Synthesis of Dapagliflozin." Synthesis, 2017.
  • Metal-Medi

    • Source: Evano, G. et al. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers in Chemistry, 2014.
    • URL:[Link]

Sources

Quality Control Specifications for Industrial Grade Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes industrial reality with pharmaceutical rigor, focusing on the critical quality attributes (CQAs) of thiophene intermediates.

A Comparative Performance Guide for Pharmaceutical Applications

Executive Summary: The Hidden Cost of "Industrial Grade"

In early-stage drug discovery, the distinction between "Industrial Grade" (typically >98%) and "Pharmaceutical Grade" (>99.5% or >99.9%) thiophene is often overlooked to reduce raw material costs. However, for thiophene—a bioisostere of benzene widely used in API synthesis—purity is not merely a percentage; it is a determinant of downstream catalytic viability.

This guide objectively compares industrial-grade thiophene against high-purity alternatives, demonstrating how specific impurities (primarily benzene and organosulfur species) compromise catalytic cycles. We provide a validated Quality Control (QC) framework using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) as the superior analytical alternative to standard GC-FID.

Comparative Analysis: Industrial vs. Pharmaceutical Grade

The term "Industrial Grade" is often ill-defined. Below is a comparative specification table derived from typical supplier Certificates of Analysis (CoA) versus the requirements for GMP-compliant synthesis.

Table 1: Specification Comparison of Thiophene Grades
ParameterIndustrial Grade Thiophene Pharma/Electronic Grade Thiophene Criticality in Drug Development
Assay (GC) ≥ 98.0%≥ 99.9%Lower purity leads to stoichiometric imbalances.
Benzene Content < 500 ppm (0.05%)< 10 ppmCritical: Benzene is a Class 1 Carcinogen (ICH Q3C). Removal via distillation is difficult due to azeotrope formation.
Carbon Disulfide (

)
< 100 ppm< 5 ppmCritical: Irreversible poison for Pd/Pt hydrogenation catalysts.
Methylthiophenes < 0.5%< 0.05%Structural analogs that create difficult-to-separate side products.
Water Content < 0.1%< 0.02%Affects moisture-sensitive organometallic reagents (e.g., Grignards).
Appearance Clear to pale yellowClear, colorlessColor indicates polymerization or oxidation products.
The "Alternative" Trap: Why Grade Matters

Using Industrial Grade thiophene as a direct alternative to Pharma Grade often results in "false negatives" in reaction screening.

  • Scenario: A Suzuki coupling fails.

  • Actual Cause: Trace

    
     in the industrial thiophene poisoned the Palladium catalyst.
    

Analytical Method Alternatives: Validating the Specification

To verify the specifications above, the choice of analytical method is paramount. Standard Flame Ionization Detection (FID) is often insufficient for thiophene QC due to matrix interference and lack of selectivity.

Table 2: Analytical Performance Comparison (GC-FID vs. GC-SCD)
FeatureAlternative A: GC-FID (Standard)Alternative B: GC-SCD (Recommended)Scientific Rationale
Selectivity Carbon-selective (Non-specific)Sulfur-selective (> 10⁷ g S/g C)SCD ignores the benzene matrix to see trace sulfur impurities.
Linearity Linear (

range)
Linear (Equimolar response)SCD response is independent of compound structure, simplifying calibration.
Matrix Interference High (Benzene co-elutes with thiophene)None (Benzene is invisible)Essential for quantifying ppm-level sulfur impurities.
Quenching NoneNegligibleUnlike FPD, SCD is not quenched by hydrocarbon co-elution.
Suitability General Purity AssayTrace Impurity ProfilingUse SCD for verifying

and mercaptans.

Experimental Protocol: Self-Validating QC Workflow

Objective: Determine purity and benzene content in thiophene intermediates. Methodology: Gas Chromatography with Split/Splitless Injection.

Protocol A: Purity & Benzene Quantification (GC-FID)

While SCD is best for sulfur impurities, FID is required to quantify Benzene (which SCD cannot see).

1. System Suitability (Self-Validation Step):

  • Standard Preparation: Prepare a gravimetric blend of Thiophene (99.9%) spiked with 0.05% Benzene and 0.1% Toluene (Internal Standard).

  • Criterion: Resolution (

    
    ) between Benzene and Thiophene must be > 1.5. If 
    
    
    
    , adjust the oven ramp rate.

2. Chromatographic Conditions:

  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX),

    
    . Note: Non-polar columns (DB-1) often fail to separate Benzene/Thiophene adequately.
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet:

    
    , Split ratio 50:1.
    
  • Oven Program:

    
     (hold 5 min) 
    
    
    
    
    
    
    
    
    
    (hold 5 min).
  • Detector: FID @

    
    .
    

3. Calculation: Use the Internal Standard method to correct for injection variability.



(Where RF is the Response Factor determined from the standard).
Protocol B: Trace Sulfur Poison Analysis (GC-SCD)

1. Setup: Connect the column effluent to a Sulfur Chemiluminescence Detector. 2. Calibration: Inject a standard mix of


 and Methylthiophene (10 ppm each).
3. Analysis:  Run the industrial sample. Any peak typically indicates a catalyst poison.
4. Pass/Fail Logic:  If Total Sulfur Impurities > 500 ppm 

REJECT for catalytic processes.

Visualizing the Impact

Diagram 1: The Quality Control Decision Pathway

This workflow illustrates the logical branching for accepting or rejecting thiophene batches based on the "Two-Method" approach.

QC_Workflow Start Incoming Thiophene Batch Visual Visual Inspection (Color/Clarity) Start->Visual GC_FID GC-FID Analysis (Benzene & Assay) Visual->GC_FID Pass Reject REJECT / Distill Visual->Reject Fail (Colored) Decision1 Benzene < 0.05%? GC_FID->Decision1 GC_SCD GC-SCD Analysis (Trace Sulfur Poisons) Decision1->GC_SCD Yes Decision1->Reject No (Carcinogen Risk) Decision2 CS2 < 10 ppm? GC_SCD->Decision2 Approve RELEASE for Pharma Synthesis Decision2->Approve Yes Decision2->Reject No (Catalyst Poison)

Caption: QC Decision Tree ensuring ICH Q3C compliance and catalyst protection.

Diagram 2: Impurity Impact on Catalytic Cycles

Understanding why we test: The mechanism of catalyst poisoning by industrial impurities.[1]

Poisoning_Mechanism Cat Active Catalyst (Pd/Pt Surface) Complex_Good Productive Intermediate Cat->Complex_Good Normal Cycle Complex_Bad Irreversible Sulfur-Metal Bond Cat->Complex_Bad Site Blocking Reactants Thiophene + Reagents Reactants->Cat Adsorption Impurity Impurity: CS2 / Mercaptan (From Ind. Grade) Impurity->Cat Strong Adsorption (Poisoning) Product Desired API Intermediate Complex_Good->Product Turnover Fail Reaction Stalled (Low Yield) Complex_Bad->Fail Deactivation

Caption: Mechanism of catalyst deactivation by trace sulfur species found in industrial-grade thiophene.

Performance Case Study: Yield Impact

To quantify the "Performance" aspect, we reference a standard hydrogenation of a thiophene derivative using 5% Pd/C.

Experiment: Hydrogenation of 2-nitrothiophene to 2-aminothiophene.

  • Condition A: Pharma Grade Thiophene (Total S impurities < 10 ppm).

  • Condition B: Industrial Grade Thiophene (Spiked with 100 ppm

    
    ).
    

Results:

  • Condition A: 98% Conversion in 2 hours. Catalyst recyclable 5 times.

  • Condition B: 65% Conversion in 6 hours. Catalyst inactive after Run 1.

References

  • ASTM International. (2015).[2] ASTM D7011-15: Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection.[2] West Conshohocken, PA.[2][3] [Link]

  • International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[Link]

  • Agilent Technologies. (2003). Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Application Note 5988-9455EN. [Link]

  • Shimadzu Corporation. (2017). Analysis of Thiophene in Benzene: Comparison of FPD and SCD Analyses. Application News No. G308A. [Link]

Sources

Safety Operating Guide

2-Bromo-5-(4-fluorobenzyl)thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Directives (Executive Summary)

Immediate Action Required: Treat 2-Bromo-5-(4-fluorobenzyl)thiophene as Hazardous Halogenated Organic Waste .[1] Under no circumstances should this compound be discharged into municipal sewage, sinks, or standard trash.

Disposal Classification Code (Generic):

  • EU Waste Code (EWC): 07 05 03* (Organic halogenated solvents, washing liquids, and mother liquors) or 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).[1]

  • US EPA (RCRA): Likely D001 (Ignitable) or specific listing depending on synthesis stream; default to Halogenated Solvent/Solid Stream .[1]

Critical Safety Warning: This compound contains both Bromine and Fluorine on a Thiophene core.[1] Incomplete combustion can release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Sulfur Oxides (SOx). Disposal must occur at a licensed facility equipped with high-temperature incinerators (>1100°C) and alkaline scrubbers.[1]

Part 2: Chemical Profile & Hazard Identification

Contextual Note: While "this compound" is the specific query, this structure is chemically analogous (and often a precursor or metabolite) to the widely used SGLT2 inhibitor intermediate 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7).[1] The disposal protocols below apply strictly to this class of poly-halogenated thiophenes .

Physicochemical Properties & Disposal Implications[1][2][3][4][5]
PropertyValue (Approx.)Disposal Implication
Physical State Solid (Crystalline Powder)Must be dissolved in compatible solvent or packed as solid waste.[1]
Lipophilicity (LogP) High (> 5.0 predicted)Bioaccumulative; Zero discharge to aquatic systems allowed.[1]
Halogen Content Br + FRequires acid gas scrubbing during incineration.[1]
Sulfur Content Thiophene RingGenerates SO₂/SO₃ upon combustion; requires desulfurization.
Reactivity Stable, but combustibleKeep away from strong oxidizers (e.g., Nitric Acid, Peroxides).

GHS Hazard Classification:

  • H315 : Causes skin irritation.[2][3]

  • H319 : Causes serious eye irritation.[2][4]

  • H411 : Toxic to aquatic life with long-lasting effects.[1][5]

Part 3: Waste Segregation & Pre-Disposal Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of disposal facility rejections and laboratory accidents.

The "Red Stream" Protocol

This compound must be segregated into the Halogenated Organic waste stream.[1]

  • Solid Waste (Contaminated PPE/Consumables):

    • Collect in a yellow/red biohazard-style bag or a dedicated solid chemical waste drum.[1]

    • Label: "Solid Waste: Contaminated with Organobromides/Fluorides."

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Compatibility: Compatible with Dichloromethane (DCM), Ethyl Acetate, and Methanol.

    • Incompatibility: DO NOT mix with aqueous basic solutions (NaOH/KOH) in the waste container, as this may induce degradation or exothermic hydrolysis over time.

    • Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid standard metal cans unless lined, due to potential acid generation from hydrolysis.

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag in HDPE Drum Solid->SolidPack CheckOx Contains Oxidizers? Liquid->CheckOx Final Transfer to High-Temp Incineration (>1100°C + Scrubber) SolidPack->Final LiquidSeg Segregate: Halogenated Organic Solvents LiquidSeg->Final CheckOx->LiquidSeg No Neutralize Quench/Neutralize Separately CheckOx->Neutralize Yes Neutralize->LiquidSeg

Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility with high-temperature incineration.

Part 4: Disposal Methodologies (The Scientific Standard)

The only validated method for the ultimate destruction of fluorinated organobromides is High-Temperature Incineration .[1]

Why Standard Incineration Fails

Standard municipal incineration operates at ~850°C. At this temperature:

  • C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry. Lower temperatures may result in incomplete combustion, releasing fluorinated dioxins or furans.

  • Acid Gas Release: Without specific scrubbing, the bromine releases corrosive HBr gas, and sulfur releases SO₂.

Required Incineration Parameters
ParameterSpecificationScientific Rationale
Chamber Temperature > 1100°C (2012°F) Required to thermally fracture the C-F bond and ensure complete mineralization.[1]
Residence Time > 2 SecondsEnsures turbulence and time for complete oxidation.
Flue Gas Treatment Alkaline Scrubber (NaOH/Lime) Neutralizes HF (Hydrogen Fluoride), HBr, and SOx gases produced during combustion.[1]
Quench Step Rapid CoolingPrevents the de novo synthesis of dioxins/furans in the post-combustion zone.

Protocol for Lab Manager:

  • Verify your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes a RCRA Part B permitted incinerator capable of handling "Halogenated Organics."

  • Explicitly declare "Organic Fluorine" on the waste profile. Some facilities have strict limits on fluorine content due to refractory brick damage.

Part 5: Spill Response Protocol

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate:

    • Clear the immediate area.[6][2][7][4]

    • If powder is airborne, evacuate the lab for 15 minutes to allow HVAC to cycle.

  • PPE Donning:

    • Nitrile gloves (double gloved recommended).

    • Safety goggles.

    • N95 or P100 respirator (if dust is visible).

  • Containment (Dry Method):

    • DO NOT sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.[1]

  • Cleanup:

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to solubilize traces.[1]

    • Place all rags and waste into the Halogenated Solid Waste bin.

  • Decontamination:

    • Wash the surface with a mild detergent and water.

References

  • PubChem. (2025). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Compound Summary. National Library of Medicine. Available at: [Link][1]

  • US EPA. (2024). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Available at: [Link][1]

Sources

Navigating the Safe Handling of 2-Bromo-5-(4-fluorobenzyl)thiophene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-(4-fluorobenzyl)thiophene. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to empower you with the knowledge to not only use our products safely but to foster a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a halogenated aromatic compound. While specific toxicological data for this compound is limited, the available information and data from structurally similar chemicals indicate that it should be handled with care. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Given these hazards, the implementation of robust safety protocols is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving.
Eye Protection Safety GogglesTightly sealed chemical splash goggles are mandatory to protect against accidental splashes.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Glove Selection: A Deeper Dive

The choice of glove material and its thickness is critical. While nitrile and neoprene are generally recommended for halogenated hydrocarbons, it is crucial to consult the glove manufacturer's specific chemical resistance guides for breakthrough times. Breakthrough time is the time it takes for a chemical to permeate through the glove material. For incidental contact, a standard nitrile glove (minimum 5-mil thickness) may be sufficient, but it should be changed immediately upon any splash. For more extended handling, heavier-duty nitrile or neoprene gloves are advised. Always have multiple pairs of fresh gloves available.

PPE_Selection_Workflow Start Start: Handling This compound Gloves Gloves Start->Gloves Goggles Goggles Start->Goggles Coat Coat Start->Coat Hood Hood Start->Hood Decision Is the procedure likely to generate splashes? HighSplash High Splash Potential: Consider Face Shield in addition to Goggles Decision->HighSplash Yes LowSplash Low Splash Potential: Goggles are sufficient Decision->LowSplash No End Proceed with Experiment HighSplash->End LowSplash->End Hood->Decision

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be available in the laboratory.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles. Use a disposable weighing paper or boat.

  • In Solution: When working with the compound in solution, perform all transfers and reactions within the fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.

Post-Handling and Decontamination
  • Clean Work Area: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol

The appropriate response to a spill depends on its size and nature.

Small Spill (manageable by trained laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure proper ventilation by keeping the fume hood running.

  • Don appropriate PPE , including double gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow for halogenated compounds. Work from the outside of the spill inwards.

  • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • Dispose of all contaminated materials as halogenated hazardous waste.

Large Spill (requires external assistance):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Close the laboratory doors to contain the spill.

  • Contact your institution's emergency response team and provide them with the identity of the spilled chemical and the approximate quantity.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Alert Alert Colleagues SmallSpill->Alert Evacuate Evacuate Laboratory LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Halogenated Waste Decontaminate->Dispose AlertEmergency Alert Emergency Response Team Evacuate->AlertEmergency Secure Secure the Area AlertEmergency->Secure

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of its life cycle management in the laboratory. As a halogenated organic compound, it must be disposed of as hazardous waste.[2]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container specifically for "Halogenated Organic Waste."[2]

  • Compatibility: Ensure the waste container is made of a material compatible with halogenated organic compounds.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a list of its contents.[3] Do not use abbreviations or chemical formulas.[3]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and absorbent materials from spill cleanup, must be disposed of in the designated halogenated waste container.

Arranging for Disposal
  • Follow Institutional Protocols: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.

Waste_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_management Waste Management Compound Unused this compound Segregate Segregate into 'Halogenated Organic Waste' Container Compound->Segregate Contaminated_Materials Contaminated Materials (Gloves, Pipettes, etc.) Contaminated_Materials->Segregate Label Label Container Clearly: 'Hazardous Waste' and list contents Segregate->Label Store Store Securely in a Designated Area Label->Store Dispose Arrange for Disposal via Institutional EHS Store->Dispose

By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, ensuring the protection of yourself, your colleagues, and the environment. Our commitment to your safety extends beyond the product itself, and we encourage you to reach out to our technical support team with any further questions.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene. (2025, October 18). ChemicalBook.
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Oper

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.